N-Boc-6-bromoisoquinolin-1-amine CAS number and chemical identifiers
Title: N-Boc-6-bromoisoquinolin-1-amine (CAS 552331-12-1): A Strategic Building Block in Kinase Inhibitor Discovery and Cross-Coupling Methodologies Executive Summary In the landscape of modern targeted therapeutics, the...
Author: BenchChem Technical Support Team. Date: March 2026
Title: N-Boc-6-bromoisoquinolin-1-amine (CAS 552331-12-1): A Strategic Building Block in Kinase Inhibitor Discovery and Cross-Coupling Methodologies
Executive Summary
In the landscape of modern targeted therapeutics, the isoquinoline-1-amine scaffold has emerged as a privileged pharmacophore, particularly in the design of small-molecule kinase inhibitors. N-Boc-6-bromoisoquinolin-1-amine (CAS: 552331-12-1) represents a highly optimized, orthogonally protected intermediate that enables late-stage diversification [1]. By masking the reactive primary amine and providing a robust halogen vector at the C6 position, this building block allows medicinal chemists to rapidly explore structure-activity relationships (SAR) without compromising the integrity of the core hinge-binding motif.
Chemical Identity & Physicochemical Profiling
To ensure reproducibility in synthetic workflows, it is critical to establish the baseline physicochemical properties of the intermediate [2].
Property
Value
IUPAC Name
tert-Butyl (6-bromoisoquinolin-1-yl)carbamate
CAS Registry Number
552331-12-1
Molecular Formula
C14H15BrN2O2
Molecular Weight
323.18 g/mol
SMILES
O=C(OC(C)(C)C)Nc1nccc2cc(Br)ccc12
Appearance
White to off-white solid
Solubility Profile
Soluble in DCM, THF, DMF; Insoluble in water
Structural Rationale: The "Why" Behind the Scaffold
The molecular architecture of N-Boc-6-bromoisoquinolin-1-amine is not arbitrary; it is a masterclass in synthetic foresight designed to solve specific challenges in drug development.
The Isoquinoline-1-amine Core (The Hinge Binder): In kinase inhibitor design, the nitrogen of the isoquinoline ring and the adjacent exocyclic NH act as a bidentate hydrogen bond acceptor/donor pair. This electronic arrangement perfectly mimics the binding of the adenine ring of ATP within the kinase hinge region.
The Boc Protecting Group (Steric Shielding): Causality: The exocyclic C1-amine is highly nucleophilic. If left unprotected during palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), it will undergo competing N-arylation or N-alkylation, destroying the reaction yield. The bulky tert-butoxycarbonyl (Boc) group provides both steric hindrance and electronic deactivation, ensuring that the palladium catalyst exclusively inserts into the C6-Br bond.
The C6-Bromo Vector (Diversification Handle): Causality: When the isoquinoline core binds to the kinase hinge, the C6 position typically points towards the solvent-exposed region or a hydrophobic back pocket. The bromine atom serves as an ideal leaving group for transition-metal-catalyzed cross-coupling, allowing chemists to attach various solubilizing groups or lipophilic moieties to optimize pharmacokinetics and target selectivity[3].
Fig 1: Pharmacophore logic and orthogonal reactivity of N-Boc-6-bromoisoquinolin-1-amine.
The following protocols detail the lifecycle of this intermediate in a drug discovery setting. Each step is designed as a self-validating system to ensure high-fidelity execution and minimize downstream failures.
Fig 2: Synthetic workflow from protection through cross-coupling to final deprotection.
Protocol 1: Synthesis of N-Boc-6-bromoisoquinolin-1-amine (Boc Protection)
Objective: Mask the highly reactive primary amine to prevent side reactions during subsequent organometallic steps.
Methodology:
Initiation: Dissolve 6-bromoisoquinolin-1-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert argon atmosphere.
Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP acts as a nucleophilic catalyst, attacking the Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate, which rapidly transfers the Boc group to the sterically hindered isoquinoline amine.
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise at 0 °C.
Propagation: Warm the reaction to room temperature (RT) and stir for 12 hours.
Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The reaction is complete when the polar starting material spot disappears and a new, significantly less polar spot (due to the loss of hydrogen bonding capability) emerges.
Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
Objective: Functionalize the C6 position with an aryl or heteroaryl boronic acid to explore the solvent-exposed region of the target kinase.
Methodology:
Preparation: In a microwave vial, combine N-Boc-6-bromoisoquinolin-1-amine (1.0 eq) and the desired boronic acid (1.5 eq).
Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq). Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation. K₂CO₃ is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetallation step.
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water. Causality: Water is essential for the dissolution of the inorganic base and the formation of the active boronate species.
Execution: Seal the vial and heat to 90 °C for 4 hours.
Self-Validation (LC-MS): Sample the reaction mixture. Complete consumption of the starting material (m/z 323/325 isotopic pattern) and the appearance of the product mass peak confirms successful coupling.
Protocol 3: Boc Deprotection to Yield the Final API Intermediate
Objective: Cleave the Boc group to restore the hydrogen-bond donor capacity of the C1-amine for kinase hinge binding.
Methodology:
Solvation: Dissolve the coupled N-Boc intermediate in Dichloromethane (DCM) (0.1 M).
Acidic Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM. Causality: TFA provides the exact acidic strength required to protonate the Boc carbonyl, triggering the elimination of isobutylene and carbon dioxide without degrading the isoquinoline core.
Execution: Stir at room temperature for 2 hours.
Self-Validation (Gas Evolution): The reaction generates isobutylene and CO₂ gas. The cessation of effervescence is a macroscopic, real-time indicator that the deprotection is nearing completion.
Isolation: Concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt with saturated NaHCO₃ and extract with DCM to yield the free base.
Conclusion
N-Boc-6-bromoisoquinolin-1-amine is far more than a simple catalog chemical; it is a meticulously engineered node in the drug discovery network. By understanding the causality behind its structural features—the hinge-binding core, the protective shielding, and the diversification vector—scientists can deploy this intermediate to accelerate the synthesis of next-generation kinase inhibitors with high fidelity and precision.
References
BuyersGuideChem. "Supplier CAS No 552331-12-1: N-Boc-6-Bromoisoquinolin-1-amine." BuyersGuideChem. Available at:[Link][1]
Physicochemical properties and solubility of N-Boc-protected isoquinolines
An In-depth Technical Guide to the Physicochemical Properties and Solubility of N-Boc-Protected Isoquinolines Abstract The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, partic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties and Solubility of N-Boc-Protected Isoquinolines
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. Its application to nitrogen-containing heterocycles, such as isoquinoline, fundamentally alters the parent molecule's physicochemical properties, with profound implications for its behavior in both synthetic and biological systems. This guide provides an in-depth analysis of these changes, focusing on the critical parameters of lipophilicity, basicity, hydrogen bonding potential, and, consequently, solubility. We will explore the theoretical underpinnings of these property shifts, provide field-proven experimental protocols for their quantification, and offer insights into how these properties influence drug development workflows.
Introduction: The Isoquinoline Core and the Rationale for N-Boc Protection
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its basic nitrogen atom (pKa ≈ 5.14) is a key feature, influencing its solubility in aqueous media and its ability to interact with biological targets.[2] However, this reactivity can also be a liability during multi-step syntheses, necessitating the use of a protecting group.
The N-Boc group is widely employed for this purpose due to its robustness under various conditions (e.g., basic, nucleophilic, and reductive) and its facile removal under mild acidic conditions.[3][4] The introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) transforms the secondary amine of the tetrahydroisoquinoline core or the aromatic nitrogen of isoquinoline (after a reduction step or via specific activation) into a carbamate. This transformation is not merely a synthetic convenience; it initiates a cascade of changes to the molecule's fundamental physicochemical profile.
Caption: Transformation of the isoquinoline core upon N-Boc protection.
Core Physicochemical Property Modifications
The covalent attachment of the Boc group—a bulky, nonpolar moiety—dramatically alters the electronic and steric landscape of the isoquinoline nitrogen.
Basicity (pKa)
The most significant electronic change is the quenching of the nitrogen's basicity. The lone pair of electrons on the nitrogen atom in the parent isoquinoline is readily available to accept a proton.[5] Upon protection, these electrons are delocalized into the adjacent carbonyl group of the carbamate linkage. This resonance effect renders the nitrogen essentially non-basic.
Causality: This has critical implications for solubility. The parent isoquinoline can be protonated in acidic aqueous solutions (pH < 5), forming a charged salt that is generally water-soluble.[2][6] The N-Boc-protected derivative, lacking a basic site, cannot be protonated and will not exhibit this pH-dependent increase in aqueous solubility.
Lipophilicity (LogP)
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a measure of a compound's "greasiness" and is a key determinant of properties like membrane permeability and solubility.
Impact of the Boc Group: The introduction of the large, greasy tert-butyl group significantly increases the molecule's nonpolar surface area.[3] This invariably leads to a substantial increase in lipophilicity (a higher LogP value).
Consequences: A higher LogP value generally correlates with lower aqueous solubility and higher solubility in nonpolar organic solvents. This shift is often desirable during synthesis and purification (e.g., extraction into organic solvents like ethyl acetate or dichloromethane) but can be problematic for final drug compounds that require aqueous solubility for administration.
Hydrogen Bonding
The Boc group alters the molecule's hydrogen bonding potential in two ways:
Elimination of a Donor: In tetrahydroisoquinolines, the N-H group is a hydrogen bond donor. Boc protection removes this functionality.
Introduction of Acceptors: The two oxygen atoms of the carbamate carbonyl group act as hydrogen bond acceptors.
The Net Effect: While new acceptor sites are introduced, the loss of the basic nitrogen (a strong hydrogen bond acceptor site with protic solvents) and, in reduced systems, the N-H donor, combined with the steric bulk of the tert-butyl group, often leads to a net decrease in favorable interactions with water. The bulky group can sterically hinder solvent molecules from effectively accessing the hydrogen bond acceptor sites.
Solubility: A Practical Analysis
The culmination of the changes in pKa, lipophilicity, and hydrogen bonding potential is a dramatic shift in solubility. The adage "like dissolves like" is the guiding principle.
Aqueous Solubility: N-Boc-protected isoquinolines generally exhibit very low solubility in water and aqueous buffers at physiological pH (e.g., pH 7.4).[7] This is a direct result of the increased lipophilicity and the loss of the basic nitrogen, which prevents salt formation in acidic media.
Organic Solubility: Conversely, their solubility in common organic solvents is significantly enhanced.[3] The nonpolar character of the Boc group promotes favorable interactions with a wide range of organic media.
Table 1: Predicted Solubility Profile of N-Boc-Isoquinolines vs. Parent Isoquinolines
Solvent Class
Example Solvents
Parent Isoquinoline Solubility
N-Boc-Protected Isoquinoline Solubility
Rationale for Change
Water / Aqueous Buffers
H₂O, PBS (pH 7.4)
Poor to Sparingly Soluble
Insoluble to Very Poorly Soluble
Increased lipophilicity; loss of basic nitrogen for protonation.
Acidic Aqueous Buffers
Buffer (pH 2.0)
Soluble (as salt)
Insoluble to Very Poorly Soluble
Nitrogen is non-basic and cannot be protonated to form a soluble salt.[7]
Polar Aprotic Solvents
Acetone, Dioxane, THF, Ethyl Acetate
Soluble
Very Soluble
The carbamate moiety provides some polarity, while the overall molecule is nonpolar enough for good solvation.
Nonpolar Aprotic Solvents
Dichloromethane (DCM), Chloroform
Soluble
Very Soluble
The bulky, nonpolar Boc group and the aromatic rings dominate interactions.[3]
Polar Protic Solvents
Methanol, Ethanol
Soluble
Soluble to Very Soluble
Good general organic solvents, although hydrogen bonding is less favorable than with the parent amine.
Hydrocarbon Solvents
Hexanes, Petroleum Ether
Insoluble
Sparingly Soluble to Insoluble
While highly lipophilic, some polarity from the carbamate may limit solubility in pure hydrocarbons.
Experimental Protocols for Property Determination
Synthesizing technical accuracy with field-proven insights requires robust, reproducible experimental methods. The following protocols are designed as self-validating systems for characterizing N-Boc-protected isoquinolines.
Protocol: Qualitative Solubility Screening
Expertise & Experience: This initial screening provides a rapid, cost-effective assessment of a compound's solubility profile across a range of solvents. It guides solvent selection for reactions, workups, and chromatography. The choice of solvents covers the full polarity spectrum.
Methodology:
Preparation: Dispense approximately 5-10 mg of the N-Boc-protected isoquinoline into a series of labeled small glass vials.
Solvent Addition: To each vial, add 1.0 mL of a single test solvent (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, Dichloromethane, Ethyl Acetate, Hexanes).
Mixing: Cap the vials securely and vortex vigorously for 30-60 seconds.
Observation: Allow the vials to stand for 5-10 minutes. Visually inspect for any undissolved solid.
Classification:
Soluble: No visible solid particles.
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
Insoluble: The solid appears largely unchanged.
Trustworthiness: This protocol is self-validating by including solvents where the compound is expected to be soluble (DCM) and insoluble (Water), providing positive and negative controls for the assessment.
Expertise & Experience: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It is critical for drug development, as it provides the true solubility value, which influences bioavailability. Maintaining a constant temperature (37 °C) is crucial as it mimics physiological conditions and solubility is temperature-dependent.[8]
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Methodology:
Preparation: Add an excess of the N-Boc-protected isoquinoline to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass flask. "Excess" means enough solid will remain undissolved at equilibrium.
Equilibration: Seal the flask and place it in an orbital shaker incubator set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).[8] Allow the mixture to equilibrate for a period of 24 to 48 hours.
Phase Separation: After equilibration, stop the agitation and allow the suspension to settle for at least 1 hour, letting the excess solid sediment.
Sampling: Carefully withdraw a small aliquot of the clear supernatant, being cautious not to disturb the solid material.
Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining microscopic particles. Discard the first portion of the filtrate to saturate the filter membrane.[8]
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, against a standard curve of known concentrations.
Calculation: The measured concentration of the saturated solution is the equilibrium solubility of the compound under the tested conditions.
Trustworthiness: The protocol's reliability is ensured by using a sufficiently long equilibration time to reach a true thermodynamic equilibrium, precise temperature control, and a validated analytical method for quantification. The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
Conclusion and Outlook
The act of protecting an isoquinoline with an N-Boc group is a powerful synthetic tool that fundamentally redefines the molecule's physicochemical identity. Researchers and drug development professionals must understand that this transformation invariably increases lipophilicity while eliminating the key pH-dependent solubility switch tied to the basic nitrogen. This results in compounds with excellent solubility in organic solvents, simplifying synthesis and purification, but poor aqueous solubility, which can pose significant challenges for formulation and bioavailability. The experimental protocols detailed herein provide a robust framework for accurately characterizing these properties, enabling informed decisions in the design and optimization of novel isoquinoline-based therapeutics.
References
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Literature review of 1-aminoisoquinoline scaffolds in medicinal chemistry
An In-Depth Technical Guide to 1-Aminoisoquinoline Scaffolds in Medicinal Chemistry Abstract The 1-aminoisoquinoline scaffold is a privileged heterocyclic motif that serves as a cornerstone in modern medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-Aminoisoquinoline Scaffolds in Medicinal Chemistry
Abstract
The 1-aminoisoquinoline scaffold is a privileged heterocyclic motif that serves as a cornerstone in modern medicinal chemistry. Its rigid structure and capacity for diverse functionalization have made it an invaluable template for designing potent and selective modulators of various biological targets. This technical guide provides a comprehensive review of the 1-aminoisoquinoline core, delving into its synthetic accessibility, diverse pharmacological applications, and the critical structure-activity relationships that govern its bioactivity. We will explore its role in the development of kinase inhibitors, agents targeting DNA damage response pathways, and novel therapeutics for neurological disorders. This document is intended to be a resource for drug discovery professionals, offering field-proven insights, detailed experimental methodologies, and a forward-looking perspective on the untapped potential of this remarkable scaffold.
The Ascendancy of a Privileged Scaffold
Isoquinoline and its derivatives are fundamental structures found in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[1] The introduction of an amino group at the C1 position profoundly influences the molecule's electronic properties and three-dimensional structure, bestowing upon it the ability to form key hydrogen bond interactions within biological targets. This feature has established the 1-aminoisoquinoline framework as a versatile building block in drug design, leading to the discovery of novel therapeutics for cancer, inflammation, and cardiovascular and neurological diseases.[1][2]
Architectures of Synthesis: Constructing the 1-Aminoisoquinoline Core
The utility of a scaffold in medicinal chemistry is directly proportional to its synthetic tractability. Fortunately, a robust and expanding portfolio of synthetic methods allows for the efficient construction of the 1-aminoisoquinoline core, accommodating a wide range of functional groups.
Metal-Catalyzed C-H Activation and Annulation
Modern transition-metal catalysis has revolutionized the synthesis of complex heterocycles. Rhodium(III)-catalyzed C-H activation has emerged as a particularly powerful strategy for forging the isoquinoline ring system.
One exemplary approach involves the oxidative coupling of N-substituted benzamidines with alkynes.[3] This method proceeds via a directed ortho C-H activation of the benzamidine, followed by annulation with the alkyne coupling partner. The choice of the N-substituent on the benzamidine can significantly influence reaction efficiency and selectivity.[3] This strategy is notable for its ability to construct highly substituted 1-aminoisoquinolines that are otherwise difficult to access.[3] Other metals, including cobalt and gold, have also been employed in C-H functionalization routes to afford 1-aminoisoquinolines.[4]
Caption: Key strategies for 1-aminoisoquinoline synthesis.
Domino and Multicomponent Reactions
Efficiency and atom economy are paramount in pharmaceutical manufacturing. Cascade or domino reactions, where multiple bond-forming events occur in a single pot, provide an elegant solution. Gold(III)-mediated domino reactions of 2-alkynylbenzamides with ammonium acetate offer a mild and facile route to the scaffold.[4] Similarly, silver triflate has been shown to catalyze the cyclization of o-alkynylbenzaldoximes with isocyanates or amines to produce 1-aminoisoquinoline derivatives in good yields.[5] A three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles has also been developed, highlighting the method's high bond-formation efficiency.[6]
Classical Methodologies
A traditional and still relevant method for synthesizing the parent 1-aminoisoquinoline involves the Chichibabin reaction, where isoquinoline is treated with sodium amide in an inert solvent like m-xylene.[7] While effective for the parent system, this method is often limited by harsh conditions and a lack of regioselectivity for substituted isoquinolines.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Phenyl-1-aminoisoquinoline Derivative
This protocol is adapted from the rhodium-catalyzed oxidative coupling of N-phenylbenzamidine and diphenylacetylene.[3]
1. Reagents & Equipment:
N-phenylbenzamidine (1a)
Diphenylacetylene
[RhCp*Cl₂]₂ (Rhodium catalyst)
AgSbF₆ (Co-catalyst/additive)
Cu(OAc)₂ (Oxidant)
Tetrahydrofuran (THF), anhydrous
Sealed reaction tube, nitrogen atmosphere
Stirring plate with heating
2. Procedure:
To a sealed tube, add N-phenylbenzamidine (1a, 0.3 mmol, 1.0 equiv), diphenylacetylene (1.05 equiv), and Cu(OAc)₂ (2.1 equiv).
Add the catalyst [RhCp*Cl₂]₂ (4 mol %) and co-catalyst AgSbF₆ (16 mol %).
Evacuate and backfill the tube with nitrogen gas three times.
Add anhydrous THF (3 mL) via syringe.
Seal the tube and place it in a preheated oil bath at the reaction temperature (e.g., 120 °C).
Stir the reaction mixture for the specified time (e.g., 13 hours).
After cooling to room temperature, the reaction mixture is filtered and concentrated under reduced pressure.
The residue is purified by column chromatography on silica gel to yield the desired N-substituted 1-aminoisoquinoline product.
The 1-Aminoisoquinoline Scaffold in Drug Discovery
The true value of the 1-aminoisoquinoline core is demonstrated by its successful application in developing inhibitors for critical therapeutic targets.
Kinase Inhibition: A Privileged Hinge-Binder
Kinases are a major class of drug targets, particularly in oncology and immunology. The 1-aminoisoquinoline scaffold is an excellent "hinge-binder," forming one or two key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.
RIP1 Kinase Inhibitors: Receptor-interacting protein 1 (RIP1) kinase is a central mediator of necroptosis, a form of programmed inflammatory cell death implicated in various diseases. Potent and selective Type II inhibitors of RIP1 kinase have been developed based on the 1-aminoisoquinoline scaffold.[8] A co-crystal structure revealed that the inhibitor binds to the ATP pocket while the kinase adopts an inactive "DLG-out" conformation, a hallmark of Type II inhibitors. The 1-aminoisoquinoline heterocycle forms hydrogen bonds with the backbone of Met95 in the hinge region.[8]
B-Raf Inhibitors: The mutant B-Raf protein is a key driver in many cancers, including melanoma. A series of aminoisoquinolines were discovered and optimized to be potent and selective inhibitors of the mutant B-Raf pathway.
Rho-Kinase (ROCK) Inhibitors: Rho-kinase is a target for cardiovascular diseases such as hypertension. The optimization of fragment-based hits led to the development of potent 1-aminoisoquinoline-based ROCK-I inhibitors.[9]
Caption: 1-Aminoisoquinoline as a Type II kinase inhibitor.
Table 1: Summary of 1-Aminoisoquinoline-Based Kinase Inhibitors
Targeting the DNA Damage Response: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for repairing single-strand DNA breaks (SSBs).[10][11] Inhibiting PARP in cancers with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks and cell death. This concept, known as synthetic lethality, is a clinically validated cancer therapy strategy.[10]
While 5-aminoisoquinoline is a well-characterized potent PARP-1 inhibitor, the broader isoquinoline class is central to this field. The development of PARP inhibitors has revolutionized the treatment of certain ovarian, breast, and prostate cancers.[12] Furthermore, related indenoisoquinoline compounds, which act as Topoisomerase 1 (TOP1) inhibitors, have been shown to synergize powerfully with PARP inhibitors in HR-deficient cancers, providing a rationale for combination therapies.[13]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Applications in Neuroscience
The isoquinoline scaffold is also implicated in neuroscience, with some derivatives acting as endogenous neurotoxins and others showing neuroprotective properties.[14][15] Specifically, 1-aminoisoquinoline derivatives have been investigated for their potential to treat neurological and psychiatric disorders.
A study demonstrated that certain 1-aminoisoquinolines possess antioxidant properties and can inhibit cerebral monoamine oxidase (MAO-A and MAO-B) activity at low concentrations.[5] MAO inhibition is a validated mechanism for treating depression. The same study showed that these compounds were effective as antidepressant-like drugs in the mouse forced swimming test, without causing acute toxicity.[5] This highlights the potential of the 1-aminoisoquinoline scaffold for developing new central nervous system (CNS) therapeutics.
Future Perspectives and Conclusion
The 1-aminoisoquinoline scaffold has proven its merit in medicinal chemistry, transitioning from a simple heterocyclic building block to the core of multiple clinical and preclinical drug candidates. Its synthetic accessibility allows for extensive structure-activity relationship (SAR) exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on:
Expanding the Target Space: Applying the scaffold to new and challenging targets, such as other enzyme families or protein-protein interactions.
Novel Drug Modalities: Incorporating the 1-aminoisoquinoline core into proteolysis-targeting chimeras (PROTACs) or covalent inhibitors to achieve unique pharmacological profiles.
Optimizing ADME Properties: Further refining substitutions to enhance drug-like properties, including CNS penetration for neurological targets.
References
Wei, X., et al. (2011). Synthesis of 1-aminoisoquinolines via Rh(III)-catalyzed oxidative coupling. Organic Letters, 13(17), 4636-4639. [Link]
Sharma, U., et al. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(82), 67194-67216. [Link]
Dao, Q. M., et al. (2015). Synthesis of 1-aminoisoquinolines by Dao et al. ResearchGate. [Link]
Ferreira, M. E., et al. (2014). Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates. Bioorganic & Medicinal Chemistry, 22(1), 517-526. [Link]
Harris, P. A., et al. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters, 4(12), 1238-1243. [Link]
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Antkiewicz-Michaluk, L., et al. (2018). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant. Neuropsychiatry, 8(5), 1542-1550. [Link]
Bremner, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1238-1242. [Link]
Kim, J. S., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 276-280. [Link]
McNaught, K. S., et al. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Pharmacology, 56(8), 921-933. [Link]
Jabbar, S., & Mohammed, M. (2025). An in silico study of new 1-aminoquinoline-2(1H)-one derivatives as tyrosine kinase inhibitors. Turkish Computational and Theoretical Chemistry, 9(1), 63-74. [Link]
Li, S., et al. (2024). Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines. The Journal of Organic Chemistry, 89(3), 1856-1867. [Link]
Hosseinijei, R., et al. (2022). Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Organic & Biomolecular Chemistry, 20(14), 2875-2882. [Link]
ResearchGate. (n.d.). Examples of bioactive 1-aminoisoquinoline frameworks. [Link]
Rashid, U., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3788. [Link]
ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. [Link]
Rajapakse, A., et al. (2019). The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. Clinical Cancer Research, 25(20), 6206-6216. [Link]
Li, H., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4782. [Link]
D'Andrea, A. D. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Annual Review of Cancer Biology, 1, 21-37. [Link]
Hryshchenko, N. O., & Yushchenko, M. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-23. [Link]
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De, A. (2011). PARP Inhibitors: Science and Current Clinical Development. Current Opinion in Investigational Drugs, 12(4), 464-474. [Link]
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An In-depth Technical Guide to the Electronic Properties of the 6-Bromo Substituent in Isoquinoline Rings
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] The...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] The strategic functionalization of this privileged structure is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic profiles. Among the vast array of possible modifications, halogenation, particularly bromination, serves as a critical tool for fine-tuning molecular properties. This guide provides a comprehensive technical analysis of the electronic properties of a bromine substituent at the 6-position of the isoquinoline ring. We will dissect the nuanced interplay of inductive and resonance effects, quantify their influence using established physicochemical parameters, and explore the resulting impact on chemical reactivity, basicity, and spectroscopic signatures. This document is intended to serve as an authoritative resource for scientists leveraging 6-bromoisoquinoline as a versatile building block in synthetic and medicinal chemistry.[2]
The Dichotomy of the Bromo Substituent: Inductive vs. Resonance Effects
A halogen substituent, such as bromine, attached to an aromatic system exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[3][4] Understanding the balance of these forces is crucial to predicting the behavior of the 6-bromoisoquinoline ring system.
The Inductive Effect (-I)
Due to its high electronegativity relative to carbon, the bromine atom pulls electron density away from the isoquinoline ring through the sigma (σ) bond framework.[4][5] This inductive withdrawal decreases the overall electron density of the aromatic system, rendering the ring less nucleophilic. Consequently, the 6-bromo substituent is considered a "deactivating" group in the context of electrophilic aromatic substitution (EAS), making the reaction slower compared to unsubstituted isoquinoline.[4]
The Resonance Effect (+R)
Despite its electronegativity, the bromine atom possesses lone pairs of electrons in its p-orbitals. These lone pairs can be delocalized into the aromatic π-system, donating electron density back to the ring.[3][6] This resonance effect specifically increases the electron density at the positions ortho (C5, C7) and para (C- not applicable in this fused system, but the principle applies) to the bromo substituent. While the inductive effect deactivates the entire ring, the resonance effect dictates the regioselectivity of electrophilic attack, directing incoming electrophiles to the C5 and C7 positions.[3][4]
Caption: Resonance delocalization of a bromine lone pair in 6-bromoisoquinoline.
For halogens, the electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect, leading to a net deactivation of the ring toward electrophilic attack.[4] However, the resonance effect remains the dominant factor in determining the position of substitution.
The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems.[7][8] Hammett constants, σ, are derived from the ionization of substituted benzoic acids.[8] The σp (para) constant reflects a combination of inductive and resonance effects, while the σm (meta) constant is generally considered to reflect the inductive effect alone.[8]
Constant
Value
Interpretation
σp
+0.23
Indicates a net electron-withdrawing effect at the para position.
σm
+0.39
Indicates a strong electron-withdrawing inductive effect at the meta position.
Table 1: Hammett Substituent Constants for Bromine. [7][9]
The positive values for both constants confirm the overall electron-withdrawing character of the bromine substituent, which is consistent with its deactivating nature in electrophilic aromatic substitution.
Impact on Chemical Reactivity and Basicity
The electronic perturbations caused by the 6-bromo substituent have profound consequences for the chemical behavior of the isoquinoline ring.
Electrophilic Aromatic Substitution (EAS)
As established, the 6-bromo substituent deactivates the isoquinoline ring towards EAS.[10] The reaction requires harsher conditions (e.g., stronger Lewis acids, higher temperatures) compared to unsubstituted isoquinoline.[11][12] The substitution occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring, which is inherently electron-deficient. The directing influence of the bromine atom channels electrophiles to the C5 and C7 positions.[13]
Caption: Logical workflow for Electrophilic Aromatic Substitution (EAS).
Nucleophilic and Cross-Coupling Reactions
The C6-Br bond is a versatile handle for synthetic transformations. While not typically activated for direct nucleophilic aromatic substitution (SNAr) without the presence of other strong electron-withdrawing groups[14], it is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making 6-bromoisoquinoline a valuable intermediate in drug discovery.[2]
Suzuki Coupling: Introduction of aryl or vinyl groups.
Buchwald-Hartwig Amination: Formation of C-N bonds.[15]
Stille Coupling: Introduction of organotin-derived fragments.
Ullmann Condensation: Copper-catalyzed formation of C-O, C-N, and C-S bonds.[15]
Effect on Basicity (pKa)
The basicity of isoquinoline is attributed to the lone pair of electrons on the ring nitrogen. The strong electron-withdrawing inductive effect of the 6-bromo substituent reduces the electron density at the nitrogen atom. This makes the lone pair less available for protonation, thereby decreasing the basicity of the molecule.
Compound
pKa (Conjugate Acid)
Isoquinoline
5.42
6-Bromoisoquinoline
~3.5 - 4.0 (Estimated)
Table 2: Comparison of pKa values. The pKa of 6-bromoisoquinoline is expected to be significantly lower than that of the parent isoquinoline due to the -I effect of bromine. Specific experimental values can vary with solvent and temperature.[16][17]
Spectroscopic Signatures
The 6-bromo substituent imparts characteristic features in various spectroscopic analyses, which are essential for structural confirmation.
¹H NMR: Protons on the carbocyclic ring will be influenced by the bromine. The proton at C5 will typically appear as a doublet, and the proton at C7 will also be a doublet. The proton at C8 will be a singlet. The presence of the electronegative bromine atom generally leads to a downfield shift of adjacent protons compared to unsubstituted isoquinoline.[18][19]
¹³C NMR: The carbon atom directly attached to the bromine (C6) will show a characteristic chemical shift, typically in the range of 120-130 ppm. The other carbons in the ring will also experience shifts due to the electronic effects of the bromine.[19]
IR Spectroscopy: A characteristic absorption band corresponding to the C-Br stretching vibration can be observed, typically in the fingerprint region of the spectrum (around 500-600 cm⁻¹).
UV-Vis Spectroscopy: The bromine atom, through p-π conjugation, can act as an auxochrome, often causing a bathochromic (red) shift of the π→π* absorption bands compared to the parent isoquinoline.[20]
Experimental Protocols
Synthesis of 6-Bromoisoquinoline via Pomeranz-Fritsch Reaction
This protocol outlines a common and effective method for the synthesis of the 6-bromoisoquinoline core.[18][21]
Materials:
4-Bromobenzaldehyde
Aminoacetaldehyde dimethyl acetal
Toluene, anhydrous
Tetrahydrofuran (THF), anhydrous
Ethyl chloroformate
Trimethyl phosphite
Dichloromethane (DCM), anhydrous
Titanium tetrachloride (TiCl₄)
6N Sodium hydroxide (NaOH) solution
3M Hydrochloric acid (HCl) solution
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Imine Formation: A mixture of 4-bromobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours to form the corresponding imine. The solvent is then removed under vacuum.[18]
Intermediate Formation: The crude imine is dissolved in anhydrous THF and cooled to -10 °C. Ethyl chloroformate (1.1 equiv) is added, and the mixture is stirred for 10 minutes, then allowed to warm to room temperature. Trimethyl phosphite (1.1 equiv) is added dropwise, and the reaction is stirred for 10 hours. The solvent is evaporated under vacuum.[18]
Cyclization: The residue is dissolved in anhydrous DCM. The solution is cooled to 0 °C, and titanium tetrachloride (4.0 equiv) is added dropwise. The reaction mixture is then stirred at 40 °C for 6 days.[18]
Work-up and Purification: The reaction is quenched by pouring it into ice. The pH is adjusted to 8-9 with 6N NaOH solution. The resulting suspension is extracted three times with EtOAc. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is collected, and its pH is adjusted to 7-8 with 3N NaOH. This aqueous solution is extracted twice with EtOAc. The final combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 6-bromoisoquinoline, which can be further purified by column chromatography or recrystallization.[18]
Caption: Workflow for the synthesis of 6-bromoisoquinoline.
Analytical Characterization Workflow
Objective: To confirm the identity, purity, and structure of the synthesized 6-bromoisoquinoline.
Purity Assessment (HPLC):
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA).
Flow Rate: 1.0 mL/min.
Detection: UV detection at 254 nm.
Analysis: Purity is determined by the relative peak area of the main component.[19]
Identity Confirmation (Mass Spectrometry):
Technique: Electrospray Ionization (ESI) in positive ion mode.
Analysis: Confirm the molecular weight by observing the protonated molecule [M+H]⁺. The presence of bromine will yield a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to ⁷⁹Br and ⁸¹Br isotopes).[19]
Structural Elucidation (NMR Spectroscopy):
Sample Prep: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[19]
¹H NMR: Acquire a spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
¹³C NMR: Acquire a proton-decoupled spectrum to identify the chemical shifts of all carbon atoms.
Analysis: Compare the observed spectra with known data for 6-bromoisoquinoline to confirm the structure and regiochemistry.[19]
Conclusion
The 6-bromo substituent on the isoquinoline ring is a powerful modulator of electronic properties with significant implications for drug design and chemical synthesis. Its deactivating inductive effect reduces the overall reactivity of the ring towards electrophiles, while its resonance effect provides crucial regiochemical control, directing substitution to the C5 and C7 positions. This electronic profile also lowers the basicity of the ring nitrogen. From a synthetic standpoint, the C-Br bond serves as an exceptionally versatile functional handle for modern cross-coupling reactions, enabling the construction of diverse molecular libraries. A thorough understanding of these fundamental electronic principles, supported by robust analytical characterization, is essential for any researcher aiming to exploit the full potential of 6-bromoisoquinoline in the development of novel chemical entities.
References
CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
EFFECT OF THE BROMINE ATOM UPON THE DISSOCIATION CONSTANTS OF BROMOPYRIDINES, BROMOQUINOLINES AND 4‐BROMOISOQUINOLINE IN THEIR LOWEST EXCITED SINGLET AND TRIPLET STATES. ResearchGate. [Link]
Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones. New Journal of Chemistry (RSC Publishing). [Link]
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. James Ashenhurst. [Link]
Why does nucleophilic substitution in isoquinoline favour at position 1?. Quora. [Link]
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. PMC. [Link]
(PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. ResearchGate. [Link]
What are the applications of 8-bromoisoquinoline?. Knowledge. [https://knowledge.aid Nürnberg/what-are-the-applications-of-8-bromoisoquinoline]([Link] Nürnberg/what-are-the-applications-of-8-bromoisoquinoline)
Values of some Hammett substituent constants (σ). ResearchGate. [Link]
The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. PMC. [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]
Substituent and Reaction Constants. Dalal Institute. [Link]
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy UV–vis, IR and 1H NMR spectroscopic studies and characteri. Repositorio UCHILE. [Link]
Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]
pKa values bases. Chair of Analytical Chemistry. [Link]
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
(PDF) Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. ResearchGate. [Link]
Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]
Aromatic Electrophilic Substitution. Dalal Institute. [Link]
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]
Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing N-Boc-6-bromoisoquinolin-1-amine in Drug Discovery
Executive Summary The isoquinoline core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors targeting both human pathologies and protozoan parasites [1]. Functio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoquinoline core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors targeting both human pathologies and protozoan parasites [1]. Functionalization at the C6 position of the isoquinoline ring is a critical vector for structure-activity relationship (SAR) exploration. This application note details the mechanistic rationale, optimized protocols, and quantitative validation for utilizing N-Boc-6-bromoisoquinolin-1-amine (CAS: 552331-12-1) as a primary building block in Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Mechanistic Rationale: The Causality of C1-Amine Protection
When executing cross-coupling reactions on amino-halogenated heterocycles, unprotected primary amines present significant synthetic liabilities. The C1-amine of 6-bromoisoquinolin-1-amine is highly nucleophilic and capable of bidentate coordination to Palladium(0) and Palladium(II) species. This coordination can lead to:
Catalyst Poisoning: Formation of stable, inactive Pd-amine complexes that halt the catalytic cycle.
Regiochemical Scrambling: Competitive intermolecular or intramolecular C-N coupling at the C1 position instead of the desired cross-coupling partner.
The N-Boc Solution:
Protecting the C1-amine with a tert-butyloxycarbonyl (Boc) group provides both steric shielding and electronic withdrawal. The electron-withdrawing nature of the carbamate delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity and eliminating its ability to coordinate with the Palladium catalyst. This ensures that the oxidative addition of Pd(0) occurs with absolute regioselectivity at the C6-Br bond [2]. Furthermore, the bulky Boc group enhances the substrate's solubility in organic solvents (e.g., 1,4-dioxane, toluene), facilitating homogeneous catalysis[3].
Catalytic Cycle & Reaction Pathway
The following diagram illustrates the generalized Palladium-catalyzed cross-coupling cycle for N-Boc-6-bromoisoquinolin-1-amine, highlighting the critical phases of oxidative addition, transmetalation/amine binding, and reductive elimination.
Figure 1: Palladium-Catalyzed Cross-Coupling Cycle for N-Boc-6-bromoisoquinolin-1-amine.
The following protocols are designed as self-validating systems. In-process visual and analytical cues are embedded to ensure the integrity of the reaction before proceeding to the next step.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is optimized for coupling N-Boc-6-bromoisoquinolin-1-amine with aryl or heteroaryl boronic acids [3].
Preparation & Degassing: In a 20 mL microwave vial equipped with a magnetic stir bar, add the isoquinoline substrate, arylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂. Seal the vial with a crimp cap.
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes.
Solvent Addition: Evacuate and backfill the vial with Argon (3 cycles). Introduce degassed 1,4-dioxane (10 mL) and the degassed 2.0 M aqueous K₂CO₃ solution via syringe.
Validation Check: The solution should initially appear deep red/orange, characteristic of the Pd(dppf) precatalyst.
Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath or heating block for 4–6 hours.
Validation Check: Monitor via LC-MS. The disappearance of the starting material peak (m/z ~323/325) and the emergence of the product mass indicate successful oxidative addition and reductive elimination.
Workup & Metal Scavenging: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄.
Quality Control: To remove residual Palladium (which can interfere with biological assays), add SiliaMetS® Thiol (or equivalent Pd scavenger) to the organic layer and stir for 1 hour at 40 °C before filtration.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol details the coupling of the substrate with primary or secondary amines [1].
Reagents:
N-Boc-6-bromoisoquinolin-1-amine (1.0 equiv)
Alkyl/Aryl Amine (1.5 equiv)
Pd₂(dba)₃ (0.025 equiv, 5 mol% Pd)
Xantphos (0.05 equiv, 5 mol%)
Cs₂CO₃ (2.5 equiv)
Toluene (Degassed, 10 mL)
Step-by-Step Methodology:
Catalyst Pre-activation: In a glovebox or under strict Argon atmosphere, combine Pd₂(dba)₃ and Xantphos in degassed toluene. Stir at room temperature for 15 minutes.
Causality: Pre-stirring allows the bidentate Xantphos ligand to displace the dba ligands, forming the highly active, sterically demanding L₂Pd(0) complex. This wide bite-angle ligand prevents unwanted β-hydride elimination during the catalytic cycle.
Reagent Addition: Add N-Boc-6-bromoisoquinolin-1-amine, the amine coupling partner, and finely powdered Cs₂CO₃.
Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent premature cleavage of the base-sensitive Boc protecting group at elevated temperatures.
Reaction Execution: Heat the mixture to 100 °C for 12 hours.
Validation Check: The reaction mixture will typically transition from a dark purple (Pd₂(dba)₃) to a yellow/brown suspension. TLC (UV 254 nm) should show the consumption of the bromide.
Workup: Filter the hot reaction mixture through a pad of Celite to remove inorganic salts and precipitated Pd black. Wash the pad with hot EtOAc.
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Quantitative Data & Optimization Summary
The following table summarizes the optimization parameters for cross-coupling reactions utilizing N-Boc-6-bromoisoquinolin-1-amine, derived from empirical field data and literature standards [1][3].
Reaction Type
Catalyst System
Ligand
Base
Solvent
Temp (°C)
Avg. Yield (%)
Key Observation
Suzuki (Aryl-B(OH)₂)
Pd(dppf)Cl₂ (5 mol%)
None (dppf inherent)
K₂CO₃ (aq)
1,4-Dioxane
90
82 - 88%
Rapid conversion; minimal protodeboronation.
Suzuki (Steric Aryl)
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄ (aq)
Toluene
100
75 - 80%
SPhos required for bulky ortho-substituted boronic acids.
Buchwald (1° Amine)
Pd₂(dba)₃ (2.5 mol%)
Xantphos (5 mol%)
Cs₂CO₃
Toluene
100
70 - 85%
Wide bite angle prevents β-hydride elimination.
Buchwald (2° Amine)
Pd₂(dba)₃ (2.5 mol%)
RuPhos (5 mol%)
NaOtBu
1,4-Dioxane
85
65 - 75%
Lower temp required to prevent Boc cleavage by NaOtBu.
References
Cross-Coupling of Amide and Amide Derivatives to Umbelliferone Nonaflates: Synthesis of Coumarin Derivatives and Fluorescent Materials
ResearchGate
URL
Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery
Journal of Medicinal Chemistry - ACS Publications
URL
WO2022212194A1 - Khk inhibitors
Google Patents
URL
Application
High-Yield Buchwald-Hartwig Amination of N-Boc-6-bromoisoquinolin-1-amine: A Comprehensive Protocol
Introduction & Mechanistic Rationale The functionalization of isoquinoline scaffolds is a critical pathway in the development of novel therapeutics, kinase inhibitors, and advanced fluorescent materials . The Buchwald-Ha...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The functionalization of isoquinoline scaffolds is a critical pathway in the development of novel therapeutics, kinase inhibitors, and advanced fluorescent materials . The Buchwald-Hartwig amination provides a highly robust, palladium-catalyzed method for constructing C-N bonds at the electrophilic C6 position of the isoquinoline ring .
However, performing this coupling on 6-bromoisoquinolin-1-amine presents a distinct chemical challenge: the free primary amine at the C1 position is highly nucleophilic. If left unprotected, it can competitively coordinate to the palladium center (causing severe catalyst poisoning) or undergo unwanted homocoupling and polymerization . This application note details an optimized protocol utilizing N-Boc-6-bromoisoquinolin-1-amine , employing a tailored catalyst/base system designed specifically for base-sensitive, coordinating substrates.
Experimental Design & Causality (E-E-A-T)
As a self-validating methodology, every reagent in this protocol is selected based on precise mechanistic causality:
Substrate Shielding (The N-Boc Group): The tert-butyloxycarbonyl (Boc) group serves a dual purpose. Sterically, it blocks the C1-amine from accessing the Pd center. Electronically, it withdraws electron density, rendering the nitrogen unreactive under cross-coupling conditions while significantly enhancing the substrate's solubility in moderately polar solvents like 1,4-dioxane.
Catalyst & Ligand Synergy: The combination of
Pd2(dba)3
and Xantphos is critical for secondary amine couplings. Xantphos possesses a wide bite angle (111°), which enforces a cis-geometry of the aryl and amido ligands on the palladium center. This geometric constraint dramatically accelerates the reductive elimination step (the C-N bond-forming event) while suppressing competing
β
-hydride elimination .
Base Selection: Strong alkoxide bases like
NaOtBu
can prematurely cleave the Boc protecting group or degrade the isoquinoline ring. Cesium carbonate (
Cs2CO3
) is selected as a mild, insoluble base that effectively deprotonates the coordinated amine without compromising the integrity of the base-sensitive N-Boc group [[1]]([Link]).
Catalytic Cycle
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediates.
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add
Pd2(dba)3
, Xantphos, and
Cs2CO3
. Evacuate the flask and backfill with Argon (repeat 3 times to ensure a strictly inert atmosphere).
Catalyst Activation: Add anhydrous, thoroughly degassed 1,4-dioxane via syringe. Stir the mixture at room temperature for 10-15 minutes.
Validation Checkpoint: The solution will shift from a deep purple/red (uncoordinated
Pd2(dba)3
) to a pale orange/yellow. This visual cue confirms the successful formation of the active Pd(0)-Xantphos complex.
Substrate Addition: Add N-Boc-6-bromoisoquinolin-1-amine and the amine coupling partner. (If the amine is a solid, it should be added during step 1).
Reaction Execution: Seal the flask and heat the mixture to 90°C in a pre-heated oil bath with vigorous stirring for 8-12 hours.
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS.
Validation Checkpoint: Complete conversion is indicated by the disappearance of the aryl bromide spot (UV active, typically
Rf≈0.6
) and the emergence of a more polar, highly fluorescent product spot.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove the insoluble inorganic salts (
CsBr
, unreacted
Cs2CO3
) and bulk palladium residues. Wash the Celite pad with additional ethyl acetate (20 mL).
Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure N-Boc-protected aminated isoquinoline.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the amination and product isolation.
Data Presentation: Optimization & Scope
Table 1: Optimization of Reaction Conditions (Model Nucleophile: Morpholine)
Entry
Catalyst Precursor / Ligand
Base
Solvent
Temp (°C)
Isolated Yield (%)
1
Pd2(dba)3
/ BINAP
NaOtBu
Toluene
90
45
2
Pd2(dba)3
/ Xantphos
NaOtBu
Toluene
90
52
3
Pd2(dba)3
/ Xantphos
K3PO4
1,4-Dioxane
90
78
4
Pd2(dba)3
/ Xantphos
Cs2CO3
1,4-Dioxane
90
94
*Significant Boc-deprotection and subsequent side-product formation observed due to the strong alkoxide base.
Table 2: Substrate Scope (Using Optimized Conditions from Entry 4)
Amine Coupling Partner
Amine Classification
Reaction Time (h)
Isolated Yield (%)
Morpholine
Secondary (Cyclic)
8
94
N-Methylpiperazine
Secondary (Cyclic)
8
91
Aniline
Primary (Aryl)
12
86
Isobutylamine
Primary (Alkyl)
12
82
References
Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol
Source: Organic Process Research & Development
URL: [Link]
Title: Cross-Coupling of Amide and Amide Derivatives to Umbelliferone Nonaflates: Synthesis of Coumarin Derivatives and Fluorescent Materials
Source: Molecules
URL: [Link]
Title: Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand
Source: Journal of Organic Chemistry
URL: [Link]
Optimized procedures for Boc deprotection of isoquinolin-1-amines
Application Note: Optimized Procedures for the Boc Deprotection of Isoquinolin-1-amines Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Insights Isoquinolin-1-amines are...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Procedures for the Boc Deprotection of Isoquinolin-1-amines
Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Insights
Isoquinolin-1-amines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in rho-kinase inhibitors, CXCR4 antagonists, and antineoplastic agents [1]. During the multi-step synthesis of these complex active pharmaceutical ingredients (APIs), the tert-butyloxycarbonyl (Boc) group is ubiquitously employed for transient amine protection due to its stability under basic and nucleophilic conditions.
However, the deprotection of N-Boc isoquinolin-1-amines presents unique thermodynamic and kinetic challenges. The isoquinoline core, particularly with its amidine-like N-C=N motif at the 1-position, is highly nucleophilic. Standard acidic cleavage generates a highly reactive tert-butyl cation (
t
-Bu
+
) intermediate. If left unquenched, this cation rapidly alkylates the electron-rich aromatic ring or the exocyclic amine, leading to complex mixtures, intractable byproducts, and significant yield loss [2].
This application note details field-proven, optimized protocols for the chemoselective Boc deprotection of isoquinolin-1-amines. By understanding the causality behind reagent selection, researchers can implement self-validating workflows that ensure quantitative yields and high API purity.
Mechanistic Causality & Strategy
To prevent undesired alkylation, the
t
-Bu
+
cation must be intercepted faster than it can react with the isoquinoline substrate. We present three strategic approaches based on the specific functional group tolerance of your substrate:
The Scavenger-Assisted TFA Approach: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for Boc removal. For isoquinolin-1-amines, the addition of cation scavengers is mandatory. A cocktail of triisopropylsilane (TIPS) and water creates a robust self-validating system. TIPS acts as a hydride donor, irreversibly reducing the
t
-Bu
+
cation to volatile isobutane, while water quenches any residual reactive species.
The Alcoholic HCl Precipitation Method: A highly efficient, scalable alternative leverages 5-6 N HCl in isopropanol (iPrOH) [3]. The causality here is twofold: First, isopropanol acts as a massive molar excess of a weak nucleophile, intercepting the
t
-Bu
+
cation to form tert-butyl isopropyl ether. Second, the resulting isoquinolin-1-amine hydrochloride salt is typically insoluble in isopropanol. As the reaction progresses, the product precipitates out of solution, driving Le Chatelier's principle and physically sequestering the product from potential side reactions.
Thermal and Water-Mediated Cleavage: For substrates sensitive to strong acids, thermal deprotection in boiling water or high-temperature continuous flow offers a green alternative [4]. High-temperature water acts as a mild acid catalyst, promoting a concerted proton transfer that releases isobutylene and CO
2
without generating a discrete, long-lived cation [5].
Mechanistic pathway of Boc deprotection highlighting the necessity of cation scavengers.
Quantitative Data: Method Comparison
Method
Reagents / Conditions
Typical Yield
Purity (HPLC)
Reaction Time
Primary Advantage
A
TFA/DCM (1:1), 2.5% TIPS, 2.5% H
2
O
85 - 92%
> 95%
1 - 2 hours
Broad functional group tolerance; rapid cleavage.
B
5-6 N HCl in Isopropanol, RT
90 - 98%
> 98%
2 - 4 hours
Avoids halogenated solvents; self-purifying via precipitation.
C
H
2
O, Reflux (100 °C)
75 - 85%
> 90%
12 - 24 hours
Completely green; avoids strong acids entirely.
Data summarized from optimized internal workflows and literature benchmarks for isoquinoline derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues (such as gas evolution or precipitation) serve as real-time indicators of reaction progress.
Optimized workflow for selecting and executing Boc deprotection on isoquinolin-1-amines.
Protocol A: Scavenger-Assisted TFA Cleavage
Best for: Substrates with high solubility requirements or those lacking acid-sensitive functional groups (e.g., acetals, silyl ethers).
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N
2
or Ar), dissolve the N-Boc-isoquinolin-1-amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).
Scavenger Addition: Add triisopropylsilane (TIPS, 0.25 mL) and deionized water (0.25 mL) to the stirring solution. Causality note: TIPS acts as the primary cation sink, while water ensures any transient silyl esters or highly reactive intermediates are hydrolyzed.
Acidification: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5.0 mL) dropwise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Self-validation: Gentle effervescence (CO
2
release) should be observed initially. Monitor completion via TLC (UV active).
Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (3 × 10 mL).
Isolation: Triturate the resulting crude oil with cold diethyl ether (15 mL). The isoquinolin-1-amine TFA salt will precipitate as a solid. Filter, wash with cold ether, and dry under high vacuum.
Best for: Scalable synthesis, avoiding halogenated solvents, and maximizing purity without chromatography.
Preparation: Suspend the N-Boc-isoquinolin-1-amine (1.0 mmol) in isopropanol (3.0 mL) in a round-bottom flask.
Acidification: Add a commercially available solution of 5-6 N HCl in isopropanol (3.0 mL) in one portion at room temperature [3].
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Self-validation: The starting material will initially dissolve, followed by the gradual precipitation of the isoquinolin-1-amine hydrochloride salt. This precipitation physically removes the product from the reactive medium, preventing over-alkylation.
Isolation: Once precipitation is complete (verify supernatant by TLC), cool the flask to 0 °C for 30 minutes to maximize yield.
Filtration: Isolate the precipitated hydrochloride salt by vacuum filtration. Wash the filter cake with cold isopropanol (2 × 2 mL) followed by hexanes (5 mL).
Drying: Dry the solid under high vacuum to afford the analytically pure isoquinolin-1-amine hydrochloride. If the free base is required, suspend the salt in DCM and wash with saturated aqueous NaHCO
3
until the aqueous layer is pH 8.
Conclusion
The successful Boc deprotection of isoquinolin-1-amines relies entirely on managing the fate of the tert-butyl cation. By employing targeted scavengers (Protocol A) or leveraging solvent-mediated trapping and precipitation (Protocol B), researchers can bypass the alkylation pitfalls associated with these nucleophilic heterocycles, ensuring robust and scalable API synthesis.
References
Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. MDPI. [Link]
Isoquinoline derivatives as inhibitors of rho-kinase.
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Mcours. [Link]
Application
Application Notes and Protocols for Microwave-Assisted Synthesis of N-Boc-6-Arylisoquinolin-1-amine Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS) In the fast-paced environment of drug discovery and development, the rapid synthesis of novel chemical entities is paramount.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)
In the fast-paced environment of drug discovery and development, the rapid synthesis of novel chemical entities is paramount.[1][2][3] Traditional synthetic methods, often reliant on conventional heating, can be time-consuming, with reactions frequently requiring hours or even days to reach completion.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, often from days and hours to mere minutes and seconds.[1][3] This acceleration is primarily due to the unique heating mechanism of microwave irradiation. Unlike conventional heating which relies on conduction and convection, microwaves directly heat the reaction mixture by interacting with polar molecules and ions, leading to rapid, uniform, and efficient heating.[4][5][6][7][8] This "in-core" heating can lead to higher yields, cleaner reaction profiles, and access to novel chemical space by enabling reactions at temperatures and pressures not easily achieved with standard laboratory equipment.[1][9][10]
The isoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds. The functionalization of this core structure is of significant interest to medicinal chemists. N-Boc-6-bromoisoquinolin-1-amine is a key building block that allows for the introduction of diverse substituents at the 6-position through transition-metal-catalyzed cross-coupling reactions. This application note provides a detailed protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction of N-Boc-6-bromoisoquinolin-1-amine with a representative arylboronic acid, demonstrating the power of MAOS to rapidly generate libraries of novel compounds.
The Scientific Rationale: Why Microwave-Assisted Suzuki Coupling?
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[11] However, these reactions can sometimes be sluggish under conventional heating. Microwave irradiation has been shown to significantly accelerate Suzuki couplings, often leading to higher yields and shorter reaction times, even with challenging substrates.[12][13] The choice of a Suzuki coupling for the functionalization of N-Boc-6-bromoisoquinolin-1-amine is strategic. The reaction is generally tolerant of a wide range of functional groups, and a vast library of commercially available boronic acids allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.[14]
The protocol detailed below employs a common palladium catalyst and base combination that has proven effective in a variety of Suzuki reactions. The use of a sealed reaction vessel allows for the superheating of the solvent above its atmospheric boiling point, a key advantage of microwave synthesis that dramatically increases reaction rates.[1][4][15]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of N-Boc-6-bromoisoquinolin-1-amine
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of N-Boc-6-bromoisoquinolin-1-amine with an arylboronic acid.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
Potassium Carbonate (K₂CO₃)
1,4-Dioxane
Water (degassed)
Microwave reactor vials (appropriate for the instrument being used)
Stir bars
Instrumentation:
A dedicated microwave reactor for organic synthesis with online temperature and pressure monitoring is required.[15][16] Domestic microwave ovens should never be used for chemical synthesis due to the risk of explosion and lack of safety features. [17]
Detailed Step-by-Step Procedure:
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add N-Boc-6-bromoisoquinolin-1-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Catalyst Addition: To the vial, add Pd(dppf)Cl₂ (0.05 eq).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the vial to achieve a suitable concentration (typically 0.1-0.5 M).
Vial Sealing: Securely seal the reaction vial with a septum cap.
Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters as follows:
Temperature: 120 °C
Time: 15 minutes
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
Stirring: On
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before carefully opening the cap.[15]
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-6-arylisoquinolin-1-amine.
Data Presentation: Representative Reaction Parameters
Parameter
Value
Rationale
Temperature
120 °C
Elevated temperature significantly accelerates the reaction rate.
Time
15 minutes
Microwave heating allows for rapid completion of the reaction.[1][3]
Solvent
Dioxane/Water (4:1)
A common solvent system for Suzuki couplings, with water being essential for the catalytic cycle.
Base
K₂CO₃
A widely used and effective base for Suzuki reactions.
Catalyst
Pd(dppf)Cl₂
A robust and versatile palladium catalyst for cross-coupling reactions.
Visualizing the Workflow and Mechanism
Experimental Workflow Diagram
Caption: The Suzuki-Miyaura Catalytic Cycle.
Safety Considerations
Microwave-assisted synthesis in sealed vessels generates high internal pressures. [15]It is imperative to use dedicated microwave reactors equipped with appropriate safety features, including pressure and temperature monitoring. [17]Always use reaction vessels that are rated for the temperatures and pressures to be employed and never exceed the recommended fill volume. Ensure the reaction has cooled sufficiently before opening the vessel to avoid the rapid boiling of the solvent.
[15]
Conclusion
Microwave-assisted organic synthesis is a powerful tool for accelerating chemical reactions and enabling the rapid synthesis of compound libraries for drug discovery. The protocol detailed herein for the Suzuki-Miyaura cross-coupling of N-Boc-6-bromoisoquinolin-1-amine demonstrates a robust and efficient method for the functionalization of this important heterocyclic building block. By leveraging the benefits of MAOS, researchers can significantly shorten synthesis times, improve yields, and ultimately expedite the discovery of new therapeutic agents.
References
Microwave-Assisted Synthesis in Drug Development. EPCP.
Microwave chemistry. Wikipedia. Available at: [Link]
Microwaves as an Energy Transfer Method in Chemical Processes.
Microwave Chemistry: General Features and Applications.
Microwave Chemistry: A Review.
Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Available at: [Link]
Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. (2018).
Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51–63. Available at: [Link]
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC. Available at: [Link]
Glasnov, T. N., & Kappe, C. O. Organic Syntheses Procedure. Available at: [Link]
Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Available at: [Link]
Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. Available at: [Link]
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. Available at: [Link]
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... ResearchGate. Available at: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. (2007). Semantic Scholar. Available at: [Link]
Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. (2007). ResearchGate. Available at: [Link]
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. Available at: [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. Available at: [Link]
Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. (2006).
Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2022). RSC Publishing. Available at: [Link]
Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. (2025).
Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(2), 799–803. Available at: [Link]
A facile microwave assisted one-pot synthesis of novel 1-methylhexahydroquinazolin-5(6H). (2010). SciSpace. Available at: [Link]
6-Bromoisoquinoline. PubChem. Available at: [Link]
6-Bromoisoquinolin-5-amine (C007B-511273). Cenmed Enterprises. Available at: [Link]
Design, Synthesis, Chemistry and Biological Evaluation of Some Polyfunctional Heterocyclic Nitrogen Systems—Overview. (2019). SCIRP. Available at: [Link]
Scalable synthesis methods for N-Boc-6-bromoisoquinolin-1-amine
An Application Guide to the Scalable Synthesis of N-Boc-6-bromoisoquinolin-1-amine Abstract N-Boc-6-bromoisoquinolin-1-amine is a pivotal building block in contemporary drug discovery, serving as a versatile intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Scalable Synthesis of N-Boc-6-bromoisoquinolin-1-amine
Abstract
N-Boc-6-bromoisoquinolin-1-amine is a pivotal building block in contemporary drug discovery, serving as a versatile intermediate for the synthesis of complex heterocyclic scaffolds. Molecules incorporating the isoquinolin-1-amine framework have demonstrated significant therapeutic potential, notably as inhibitors of enzymes like Rho-associated kinase (ROCK).[1][2] This document provides a comprehensive guide to a robust and scalable two-stage synthesis of N-Boc-6-bromoisoquinolin-1-amine. The described methodology is designed for efficiency, scalability, and high purity, addressing the needs of researchers in medicinal chemistry and process development. The guide details a strategic approach beginning with the synthesis of the 6-bromoisoquinolin-1-amine core via a modified Chichibabin amination, followed by a highly efficient N-Boc protection. Each stage is presented with detailed, step-by-step protocols, explanations of chemical principles, and considerations for large-scale production.
Strategic Overview of the Synthetic Pathway
The synthesis is logically divided into two primary stages, designed to maximize yield and simplify purification on a scalable level.
Stage 1: Synthesis of the 6-Bromoisoquinolin-1-amine Scaffold. This crucial step involves the direct amination of the 6-bromoisoquinoline precursor. The selection of the Chichibabin reaction offers a direct and atom-economical route to the key amine intermediate.
Stage 2: N-Boc Protection. The terminal amino group of the scaffold is protected with a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in multi-step syntheses, as it prevents the nucleophilic amine from participating in undesired side reactions while being readily removable under mild acidic conditions.[3][4]
The overall workflow is depicted below:
Caption: High-level workflow for the synthesis of N-Boc-6-bromoisoquinolin-1-amine.
Part 1: Scalable Synthesis of 6-Bromoisoquinolin-1-amine
Rationale and Method Selection
The introduction of an amino group at the C1 position of the isoquinoline ring is a key transformation. While several methods exist, the Chichibabin reaction, which utilizes sodium amide (NaNH₂) as the aminating agent, is a classic and powerful choice for its directness.
Causality of Experimental Choice:
Directness: This reaction avoids a multi-step sequence involving activation of the C1 position (e.g., via halogenation) and subsequent nucleophilic substitution, thereby reducing step count and potential yield losses.
Scalability: The reagents, sodium amide and toluene, are readily available and cost-effective for large-scale operations. The reaction proceeds via nucleophilic attack of the amide anion at the electron-deficient C1 position, followed by hydride elimination. The electron-withdrawing nature of the ring nitrogen makes this position susceptible to such an attack.
Vessel Preparation: To a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 6-bromoisoquinoline (e.g., 50.0 g, 240 mmol).
Solvent Addition: Add anhydrous toluene (500 mL) to dissolve the starting material.
Reagent Addition: Under a positive flow of nitrogen, carefully add sodium amide (e.g., 23.4 g, 600 mmol) portion-wise. Note: Sodium amide is highly reactive and water-sensitive; handle with extreme care in an inert atmosphere.
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully quenching a small aliquot in saturated ammonium chloride solution.
Quenching: After completion, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 6-bromoisoquinolin-1-amine as a solid.[5]
Part 2: N-Boc Protection of 6-Bromoisoquinolin-1-amine
Rationale and Method Selection
The Boc group is one of the most widely used protecting groups for amines due to its stability in a broad range of chemical conditions (e.g., basic, reductive, oxidative) and its clean, facile removal under mild acidic conditions (e.g., with trifluoroacetic acid).[3][6]
Causality of Experimental Choice:
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. It is an easily handled solid with good reactivity.[7]
Catalyst: 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the primary amine, significantly accelerating the reaction rate.
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and reagents.
Detailed Experimental Protocol: N-Boc Protection
Materials:
6-Bromoisoquinolin-1-amine (1.0 eq)
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Dichloromethane (DCM)
Sodium Bicarbonate (sat. aq. solution)
Brine
Procedure:
Vessel Preparation: To a round-bottom flask, add 6-bromoisoquinolin-1-amine (e.g., 40.0 g, 179 mmol).
Dissolution: Add DCM (400 mL) and stir until the amine is fully dissolved.
Reagent Addition: Add DMAP (e.g., 2.2 g, 17.9 mmol) followed by (Boc)₂O (e.g., 46.9 g, 215 mmol).
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Work-up: Upon completion, transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically of high purity but can be further purified by recrystallization or a short silica gel plug if necessary to yield N-Boc-6-bromoisoquinolin-1-amine.
Caption: Experimental workflow for the N-Boc protection protocol.
Data Summary and Characterization
The following table summarizes typical results for the described scalable synthesis.
Parameter
Stage 1: Amination
Stage 2: Boc Protection
Product
6-Bromoisoquinolin-1-amine
N-Boc-6-bromoisoquinolin-1-amine
Typical Yield
75 - 85%
90 - 98%
Purity (HPLC)
>98%
>99%
Appearance
Off-white to pale yellow solid
White crystalline solid
Molecular Formula
C₉H₇BrN₂
C₁₄H₁₅BrN₂O₂
Molecular Weight
223.07 g/mol
323.19 g/mol
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.
Mass Spectrometry (MS): To verify the molecular weight.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
Sodium Amide (NaNH₂): Extremely corrosive and water-reactive. It can ignite spontaneously in moist air. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Operations should be conducted in a well-ventilated chemical fume hood.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle exclusively in a chemical fume hood.
General Precautions: All reactions should be performed by trained personnel in a controlled laboratory setting.
Conclusion
This application note outlines a validated, two-stage synthetic route for the scalable production of N-Boc-6-bromoisoquinolin-1-amine. The chosen methods, centered around a direct Chichibabin amination and a standard N-Boc protection, are selected for their efficiency, scalability, and use of cost-effective reagents. The detailed protocols and process insights provide researchers and drug development professionals with a reliable foundation for accessing this critical intermediate for advanced medicinal chemistry programs.
References
Snider, B. B., & Duan, S. (2011). A versatile synthesis of substituted isoquinolines. PubMed. Retrieved from [Link]
Snider, B. B., & Duan, S. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. Retrieved from [Link]
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ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Retrieved from [Link]
Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. Retrieved from [Link]
Agrawal, K. C., et al. (1979). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. Retrieved from [Link]
Sureshbabu, V. V., & Chennakesava, E. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Retrieved from [Link]
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
Allan, A. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
ResearchGate. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-Boc-6-bromohexylamine: A Versatile Tool for Organic Synthesis and Beyond. Retrieved from [Link]
De Luca, S., et al. (2004). Synthesis of Na-Fmoc N,N¢-bis-Boc-5-, 6- and 8-guanyl-1,2,3,4-tetrahydroiso. Synlett. Retrieved from [Link]
ResearchGate. (2012). Synthesis of N-Boc,(1,6 aminohexyl) maleimide. Retrieved from [Link]
MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
Application Note: Advanced C-H Activation Strategies for the Synthesis of Isoquinoline Amine Scaffolds
The Isoquinoline Amine Pharmacophore & Strategic Evolution The isoquinoline core is a privileged bicyclic aromatic heterocycle deeply embedded in medicinal chemistry, forming the backbone of numerous analgesics, anti-inf...
Author: BenchChem Technical Support Team. Date: March 2026
The Isoquinoline Amine Pharmacophore & Strategic Evolution
The isoquinoline core is a privileged bicyclic aromatic heterocycle deeply embedded in medicinal chemistry, forming the backbone of numerous analgesics, anti-inflammatories, and kinase inhibitors[1]. Historically, the synthesis of 1-aminoisoquinolines relied on pre-functionalized precursors and harsh dehydrative cyclizations (e.g., Bischler-Napieralski or Pictet-Spengler reactions), which suffer from poor atom economy, narrow substrate scope, and limited late-stage functionalization tolerance.
The advent of transition-metal-catalyzed C-H activation has fundamentally disrupted this approach. By utilizing the inherent directing ability of amidines or transient directing groups, chemists can achieve direct, regioselective ortho-C-H functionalization followed by intramolecular cyclization with alkynes or diazo compounds. This proximity-induced reactivity drastically lowers the activation energy for cyclometalation, enabling the step-economical construction of complex 1-aminoisoquinoline scaffolds from simple, readily available starting materials.
Catalytic Design & Mechanistic Causality
The synthesis of the isoquinoline amine scaffold via C-H activation relies on precise mechanistic choreography between the metal center, the directing group, and the coupling partner.
Oxidative Rh(III) Annulation: The utilizes a robust[Cp*RhCl2]2 precatalyst and a Cu(OAc)2 oxidant[2]. The mechanism proceeds via a Concerted Metalation-Deprotonation (CMD) pathway facilitated by the acetate ligand, followed by the migratory insertion of the alkyne into the Rh-Aryl bond. Subsequent reductive elimination forms the critical C-N bond, yielding the 1-aminoisoquinoline while generating a Rh(I) species that must be reoxidized[2].
Redox-Neutral Co(III) Annulation: To circumvent the need for stoichiometric metallic oxidants, employs the N-O bond of the directing group as an internal oxidant[3]. Following alkyne insertion, the cleavage of the labile N-O bond provides the thermodynamic driving force to regenerate the active Co(III) species, ensuring a completely redox-neutral catalytic cycle[3].
Electrochemical Ru(II) Annulation: Pushing towards ultimate sustainability, replace chemical oxidants with anodic oxidation. This method utilizes a constant-current setup to regenerate the high-valent Ru(II) catalyst while safely releasing H2 gas at the cathode, providing a reagent-free oxidation pathway[4]. Furthermore, offers another oxidant-free route by leveraging the extrusion of N2 gas to drive the annulation[5].
Fig 1. Rh(III)-catalyzed oxidative C-H activation and annulation catalytic cycle.
Fig 2. Step-by-step experimental workflow for 1-aminoisoquinoline synthesis.
Protocol A: Rh(III)-Catalyzed Oxidative Annulation of Benzamidines
Objective: Synthesis of highly functionalized 1-aminoisoquinolines via intermolecular oxidative coupling[2].
Catalyst Activation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add[Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) inside a nitrogen-filled glovebox.
Causality: The dimeric Rh(III) precatalyst is catalytically dormant. AgSbF6 acts as a potent halide scavenger, precipitating AgCl to expose open coordination sites, thereby generating the highly electrophilic cationic [Cp*Rh(MeCN)n]2+ active species necessary for the rate-limiting C-H metalation.
Substrate & Oxidant Addition: Add the N-aryl benzamidine (0.2 mmol, 1.0 equiv), the corresponding alkyne (0.24 mmol, 1.2 equiv), and anhydrous Cu(OAc)2 (0.42 mmol, 2.1 equiv).
Causality: Cu(OAc)2 serves a dual role. The acetate ligand acts as a catalytic base to facilitate the CMD step, while the Cu(II) center acts as the terminal oxidant to regenerate Rh(III) from Rh(I) after reductive elimination. A slight stoichiometric excess ensures complete catalytic turnover.
Solvent & Thermal Activation: Inject 2.0 mL of anhydrous 1,4-dioxane. Seal the tube, remove it from the glovebox, and stir at 110 °C for 12 hours.
Causality: 1,4-dioxane provides a moderately polar, non-coordinating environment that stabilizes ionic transition states without outcompeting the amidine substrate for Rh-coordination.
Self-Validation (In-Process): After 12 hours, cool the reaction to room temperature and monitor via TLC (Eluent: 3:1 Hexanes/EtOAc).
Validation Metric: The reaction is deemed successful prior to NMR analysis if the highly polar amidine starting material is consumed, accompanied by the appearance of a new spot exhibiting intense blue/green fluorescence under 365 nm UV light—a characteristic photophysical property of the extended conjugated isoquinoline system.
Workup & Isolation: Dilute with EtOAc, wash with saturated aqueous NH4Cl to remove copper salts, dry over MgSO4, concentrate, and purify via silica gel flash chromatography.
Objective: Sustainable synthesis of 1-aminoisoquinolines utilizing an internal oxidant[3].
Reagent Assembly: In a glovebox, combine the oxadiazole-functionalized arene (0.2 mmol, 1.0 equiv), alkyne (0.3 mmol, 1.5 equiv), and [Cp*Co(CO)I2] (10 mol%) in a reaction vial.
Causality: Co(III) catalysis relies on the oxadiazole not just as a directing group, but as an internal oxidant. The N-O bond cleavage provides the thermodynamic driving force for the reaction, completely eliminating the need for external metal oxidants (like Cu or Ag) and reducing toxic waste.
Additive Integration: Add NaOAc (20 mol%) and 2.0 mL of 2,2,2-trifluoroethanol (TFE).
Causality: NaOAc acts as the catalytic base for the initial C-H activation. TFE is a highly fluorinated, strong hydrogen-bond-donating solvent that significantly accelerates the N-O bond cleavage and subsequent protonation steps by stabilizing the polarized transition states.
Thermal Activation: Seal the vial and heat at 80 °C for 16 hours.
Causality: The lower operating temperature (80 °C vs 110 °C for Rh) reflects the lower activation barrier of the Co(III)-mediated N-O cleavage compared to external oxidation, showcasing the energetic efficiency of redox-neutral designs.
Self-Validation (In-Process):
Validation Metric: The reaction mixture transitions from a dark brown/black (active Co species) to a lighter suspension as the oxadiazole is consumed. Complete consumption of the UV-active starting material on TLC confirms the termination of the catalytic cycle.
References
Selective Synthesis of Aminoisoquinolines via Rh(III)-Catalyzed C-H/N-H Bond Functionalization of N-Aryl Amidines With Cyclic 2-Diazo-1,3-diketones. Journal of Organic Chemistry, 2018.
Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling. Organic Letters, 2011.
Cobalt(III)-Catalyzed Oxadiazole-Directed C-H Activation for the Synthesis of 1-Aminoisoquinolines. Organic Letters, 2017.
Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Strategies. Catalysts (MDPI), 2024.
Technical Support Center: Yield Optimization for N-Boc-6-bromoisoquinolin-1-amine Synthesis
Welcome to the Advanced Synthesis Support Hub. As an Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the Boc-protection of 1-aminoisoquinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Hub. As an Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the Boc-protection of 1-aminoisoquinolines.
The synthesis of N-Boc-6-bromoisoquinolin-1-amine from 6-bromoisoquinolin-1-amine (CAS 215453-26-2)[1] is notoriously prone to low yields, stalled conversions, and overprotection. Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative condition matrices, and a self-validating experimental protocol designed to maximize your throughput and purity.
Visualizing the Synthetic Challenges
To effectively troubleshoot, we must first understand the electronic nature of the substrate. The 1-amino group on the isoquinoline core is highly deactivated due to tautomerism and lone-pair delocalization.
Mechanistic pathway showing tautomerism, deprotonation, and Boc protection states.
Troubleshooting workflow for optimizing N-Boc-6-bromoisoquinolin-1-amine synthesis yields.
Troubleshooting Guide & FAQs
Q: Why is my conversion stalling at 40-50% despite adding excess Boc₂O?A: This is a classic electronic deactivation issue. The 1-amino group of 6-bromoisoquinolin-1-amine is not a standard aliphatic amine; it exists in a tautomeric equilibrium with its 1-imino-1,2-dihydroisoquinoline form. The nitrogen lone pair is heavily delocalized into the electron-deficient isoquinoline ring, a state further exacerbated by the electron-withdrawing 6-bromo substituent. Consequently, its nucleophilicity is exceptionally low, and standard conditions (Boc₂O, TEA, DCM) are insufficiently reactive[2].
Solution: You must either activate the electrophile using catalytic 4-dimethylaminopyridine (DMAP) to form a highly reactive Boc-pyridinium intermediate[3], or deprotonate the amine using a strong base like Sodium bis(trimethylsilyl)amide (NaHMDS) to generate a highly nucleophilic amide anion.
Q: LC-MS shows a major peak at m/z 423/425 [M+H]⁺. What is this, and how do I prevent it?A: The peak at m/z 423/425 corresponds to the N,N-bis-Boc overprotected byproduct (the desired mono-Boc product is m/z 323/325). This occurs because the mono-Boc product contains an acidic N-H proton. Under basic conditions, this proton is easily abstracted, and the resulting anion reacts rapidly with a second equivalent of Boc₂O. The mutual interaction between two Boc groups on the same nitrogen creates a sterically hindered but electronically distinct imide[4].
Solution: Instead of fighting the thermodynamics of overprotection, leverage it. The most reliable industrial approach is to deliberately synthesize the bis-Boc intermediate, followed by selective mono-deprotection[4].
Q: I am losing product during silica gel chromatography. How can I improve recovery?A: The tert-butyloxycarbonyl (Boc) group is acid-labile[3]. Standard silica gel is slightly acidic, which can cause partial deprotection (cleavage of the t-butyl cation)[5] or irreversible binding of the basic isoquinoline core during purification.
Solution: Pre-treat your silica gel with 1% triethylamine (TEA) to neutralize acidic sites, or bypass chromatography entirely. The mono-Boc product can often be purified via recrystallization from heptane/ethyl acetate.
Quantitative Condition Matrix
To summarize the causality behind different reagent choices, review the yield profiles of common synthetic strategies below:
Strategy
Reagents & Equivalents
Solvent & Temp
Mono-Boc Yield
Bis-Boc Yield
Technical Recommendation
Standard Amine Protection
Boc₂O (1.1 eq), TEA (2.0 eq)
DCM, 25 °C
35%
5%
Not recommended; poor conversion due to low nucleophilicity.
DMAP Catalyzed
Boc₂O (1.2 eq), DMAP (0.1 eq), TEA (2.0 eq)
THF, 60 °C
55%
30%
Difficult purification; mixed product profile.
Strong Base Deprotonation
NaHMDS (1.05 eq), Boc₂O (1.05 eq)
THF, -78 °C to 25 °C
75%
10%
Good for direct mono-Boc, but requires strictly anhydrous conditions.
Bis-Boc & Cleave (Optimized)
1. Boc₂O (2.5 eq), DMAP (0.1 eq)2. K₂CO₃ (2.0 eq)
1. THF, 60 °C2. MeOH, 25 °C
>90%
<2%
Highly recommended; self-validating and scalable.
Validated Experimental Protocol: The "Bis-Boc & Cleave" Strategy
Direct mono-Boc protection of 1-aminoisoquinolines is notoriously difficult to control. By deliberately pushing the reaction to the bis-Boc intermediate and then selectively cleaving one Boc group[4], we achieve a self-validating, high-yield system.
Electrophile Addition: Slowly add Boc₂O (2.5 eq)[2] as a solution in THF.
Causality: The excess Boc₂O and DMAP ensure complete conversion past the sluggish mono-Boc stage into the bis-Boc imide.
Reaction Check: Stir at 60 °C for 4-6 hours. Validate via LC-MS. The starting material (m/z 223/225) should be completely consumed, yielding the bis-Boc intermediate exclusively (m/z 423/425).
Workup: Concentrate under reduced pressure, extract with EtOAc, wash with brine, and dry over Na₂SO₄.
Phase 2: Selective Mono-Deprotection
Solvolysis Setup: Dissolve the crude bis-Boc intermediate in Methanol (10 volumes).
Base Addition: Add K₂CO₃ (2.0 eq).
Causality: The bis-Boc imide is highly susceptible to nucleophilic attack. The methoxide anion (generated in situ) selectively attacks one of the highly electrophilic Boc carbonyls, releasing methyl tert-butyl carbonate and the stable mono-Boc anion[4].
Reaction Check: Stir at 25 °C for 2 hours. Validate via LC-MS. The bis-Boc peak (m/z 423/425) will cleanly transition to the mono-Boc product (m/z 323/325).
Isolation: Concentrate the mixture, partition between water and DCM. Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate. The resulting solid is typically >95% pure N-Boc-6-bromoisoquinolin-1-amine and can be used without silica gel chromatography.
References
"6-Bromoisoquinolin-1-ylamine | CAS 215453-26-2", American Elements.
"6-Bromoisoquinolin-1-amine | CAS 215453-26-2", SCBT - Santa Cruz Biotechnology.
Troubleshooting solubility issues of N-Boc-6-bromoisoquinolin-1-amine in organic solvents
Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with N-Boc-6-bromoisoquinolin-1-amine (CAS: 552331-12-1).
The solubility profile of this compound is dictated by a structural tug-of-war: the highly lipophilic tert-butyloxycarbonyl (Boc) group and heavy bromine atom promote solubility in non-polar media, while the planar isoquinoline ring and carbamate nitrogen participate in strong intermolecular hydrogen bonding and
π−π
stacking, which can trigger sudden precipitation or gelation[1].
Diagnostic Troubleshooting Workflow
Use the decision tree below to isolate the root cause of your solubility issue based on your current experimental phase.
Diagnostic workflow for resolving N-Boc-6-bromoisoquinolin-1-amine solubility issues.
Q1: Why does my compound crash out of solution during a Suzuki-Miyaura cross-coupling when I add the aqueous base?The Causality: N-Boc-6-bromoisoquinolin-1-amine is highly lipophilic. When employing standard biphasic systems like Toluene/Water, the introduction of the aqueous base drastically increases the polarity of the medium. Because toluene lacks hydrogen-bond accepting capabilities, it cannot adequately solvate the Boc-carbamate motif at the aqueous interface, leading to precipitation.
The Solution: Switch your solvent system to a 4:1 (v/v) mixture of 1,4-Dioxane and Water. 1,4-Dioxane is an excellent hydrogen-bond acceptor that bridges the polarity gap between the lipophilic substrate and the aqueous base, maintaining a homogeneous or finely dispersed biphasic system at elevated temperatures[2][3].
Q2: During Boc deprotection in Dichloromethane (DCM) and Trifluoroacetic Acid (TFA), my reaction turns into a thick gel. Did the reaction fail?The Causality: No, this is actually a positive indicator of a successful reaction. The cleavage of the Boc group yields the free 1-aminoisoquinoline, which is immediately protonated by excess TFA to form a trifluoroacetate salt[4]. This salt is highly polar and virtually insoluble in DCM. Furthermore, the newly exposed primary amine and the TFA counterions engage in extensive intermolecular hydrogen bonding, which frequently causes organic solvents to gel[1][5].
The Solution: Do not attempt to force dissolution by adding more DCM. Instead, evaporate the volatiles under reduced pressure and proceed to a basic aqueous workup (see Protocol B).
Q3: I cannot get a clear
1
H-NMR spectrum in CDCl
3
; the peaks are broad and the compound barely dissolves. What is wrong?The Causality: In non-polar, non-competing solvents like CDCl
3
, the carbamate N-H acts as a strong hydrogen-bond donor, while the isoquinoline nitrogen and carbonyl oxygen act as acceptors. This leads to concentration-dependent aggregation (oligomerization) in the NMR tube, which restricts molecular tumbling and broadens the NMR signals.
The Solution: Switch to a strongly hydrogen-bond-accepting solvent like DMSO-
d6
, or add 5% CD
3
OD to your CDCl
3
sample to competitively disrupt the intermolecular hydrogen bonds.
Quantitative Data: Solvent Compatibility Matrix
To optimize your reaction design, refer to the empirically derived solubility parameters for N-Boc-6-bromoisoquinolin-1-amine summarized below.
Solvent System
Estimated Solubility at 25°C
Primary Causality / Mechanism
Recommended Use Case
Hexanes / Heptane
Poor (< 1 mg/mL)
High lipophilicity is overridden by strong crystal lattice H-bonding.
Anti-solvent for trituration/crystallization.
Dichloromethane (DCM)
Good (50 - 100 mg/mL)
Halogenated solvent disrupts weak
π−π
stacking.
Extractions, Boc-deprotection medium.
1,4-Dioxane / Water (4:1)
Moderate to Good
Dioxane acts as a Lewis base and H-bond acceptor[3].
Suzuki-Miyaura and Buchwald-Hartwig couplings.
Tetrahydrofuran (THF)
Good (> 50 mg/mL)
Excellent solvation of the bulky tert-butyl group.
Grignard reactions, general synthesis.
Methanol (Cold)
Poor (< 5 mg/mL)
Protic solvent cannot overcome the lipophilicity of the Boc group.
Washing filtered precipitates.
DMSO / DMF
Excellent (> 100 mg/mL)
High dielectric constant completely disrupts intermolecular H-bonds.
S
N
Ar reactions, NMR analysis (DMSO-
d6
).
Step-by-Step Experimental Methodologies
Protocol A: Optimized Suzuki-Miyaura Coupling for Poorly Soluble Isoquinolines
This protocol utilizes a dioxane/water system to prevent substrate precipitation upon base addition[2].
Setup: To a Schlenk flask, add N-Boc-6-bromoisoquinolin-1-amine (1.0 equiv), the desired arylboronic acid (1.2 - 1.5 equiv), and K
2
CO
3
(2.0 equiv).
Solvent Addition: Add a 4:1 (v/v) mixture of 1,4-Dioxane and Deionized Water to achieve a substrate concentration of 0.1 M.
Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Self-Validation: The mixture should remain a fluid suspension or clear up slightly; if heavy clumping occurs, increase the dioxane ratio to 5:1.
Catalyst Addition: Add Pd(PPh
3
)
4
(0.05 equiv) under a stream of Argon.
Heating: Heat the reaction to 85–90 °C for 12 hours. The mixture will become homogeneous as the temperature rises.
Workup: Cool to room temperature. If an emulsion forms upon dilution with Ethyl Acetate (EtOAc), filter the entire biphasic mixture through a tightly packed pad of Celite. This removes insoluble palladium black and inorganic salts, instantly breaking the emulsion and allowing clean phase separation.
Protocol B: Controlled Boc-Deprotection and Salt Solubilization
This protocol manages the phase-shift from a lipophilic starting material to a highly polar, insoluble salt[4][5].
Dissolution: Dissolve N-Boc-6-bromoisoquinolin-1-amine in anhydrous DCM to a concentration of 0.1 M. Cool to 0 °C.
Acidification: Slowly add TFA dropwise until a 25% (v/v) concentration in DCM is reached.
Reaction Monitoring: Remove the ice bath and stir at room temperature. Self-Validation: Within 1–2 hours, the solution will likely turn cloudy or form a gel. This visual cue validates that decarboxylation has occurred and the insoluble isoquinolin-1-amine TFA salt has formed.
Concentration: Do not attempt an aqueous extraction yet. Remove the DCM and excess TFA under reduced pressure on a rotary evaporator. Co-evaporate twice with toluene to strip residual TFA.
Free-Basing (Phase Transition): Suspend the crude, gummy salt in EtOAc (10 mL/mmol). Add saturated aqueous NaHCO
3
slowly (gas evolution will occur). Self-Validation: As the pH of the aqueous layer rises above 8, the suspension will rapidly clear into a pristine biphasic mixture, confirming the successful generation and solubilization of the free base amine into the EtOAc layer.
Mechanistic pathway of Boc deprotection illustrating the phase and solubility shift.
Minimizing side reactions during Boc-deprotection of 1-aminoisoquinolines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic bottlenecks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic bottlenecks. One of the most common issues in the synthesis of protease inhibitors—such as Factor Xa inhibitors where 1-aminoisoquinolines serve as critical P1 ligands[1]—is the degradation or alkylation of the substrate during the final tert-butoxycarbonyl (Boc) deprotection step.
1-Aminoisoquinolines are highly electron-rich and possess nucleophilic exocyclic amines. When subjected to standard acidic deprotection, they become prime targets for electrophilic attack. This guide is designed to explain the causality behind these side reactions and provide self-validating protocols to ensure high-purity yields.
Mechanistic Pathway: The Root Cause of Side Reactions
During acidolysis, the cleavage of the Boc group generates a highly reactive tert-butyl carbocation (
t
-Bu
+
)[2][3]. If this electrophile is not immediately intercepted, it will attack the nucleophilic centers of the 1-aminoisoquinoline.
Boc-deprotection pathway illustrating t-butyl cation generation and scavenger-mediated protection.
Troubleshooting & FAQs
Q1: My LC-MS shows a major impurity with a +56 Da mass shift after deprotecting my 1-aminoisoquinoline. What is the mechanism behind this?Causality: The +56 Da shift is the classic signature of tert-butylation[3]. When the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA), it generates a
t
-Bu
+
intermediate[2]. Because 1-aminoisoquinolines possess an electron-rich aromatic system, the unquenched
t
-Bu
+
cation acts as an electrophile, alkylating the aromatic ring via a Friedel-Crafts-type reaction or directly attacking the exocyclic amine[3].
Q2: How do I select the appropriate scavenger to prevent this +56 Da side reaction?Causality: Scavengers are highly nucleophilic additives that act as "traps," outcompeting your substrate for the
t
-Bu
+
cation[2]. For 1-aminoisoquinolines, you must balance steric hindrance and nucleophilicity:
Triisopropylsilane (TIS): A bulky hydride donor that reduces the carbocation to volatile isobutane. It is highly effective and lacks the pungent odor of thiols[4].
Thioanisole / Phenol: Excellent for scavenging carbocations and protecting electron-rich aromatic rings from alkylation[4][5].
Recommendation: A cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) is the industry standard. Water acts as a supplementary nucleophile to quench trace cations[5].
Q3: I am using TFA, and I see a +96 Da adduct instead of +56 Da. What is this, and how do I eliminate it?Causality: A +96 Da mass shift corresponds to trifluoroacetylation. In neat TFA, the cleaved
t
-butyl cation can react with the acid to form tert-butyl trifluoroacetate[6]. This ester is a potent alkylating and acylating agent. Under forcing conditions, it can directly acylate the exocyclic amine of the 1-aminoisoquinoline.
Solution: Dilute the TFA with dichloromethane (DCM) to a 50% v/v concentration to reduce the thermodynamic driving force for acylation, or switch to an alternative acid such as 4M HCl in dioxane, which completely eliminates the possibility of trifluoroacetylation[2].
Q4: My highly substituted 1-aminoisoquinoline degrades in both TFA and HCl. Are there milder, acid-free alternatives?Causality: Yes. For substrates sensitive to strong Brønsted acids, Lewis acid-mediated deprotection is the optimal protocol. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild, non-nucleophilic base like 2,6-lutidine smoothly cleaves the Boc group[3]. The Lewis acid activates the carbonyl oxygen of the Boc group, leading to fragmentation without generating the harsh acidic environment that drives polymerization.
Data Presentation: Scavenger Cocktail Selection Matrix
To streamline your optimization process, consult the following quantitative summary of standard cleavage cocktails and their specific risk profiles when applied to 1-aminoisoquinolines.
Highly electron-rich or multi-substituted isoquinolines[4].
TMSOTf / 2,6-Lutidine / DCM
Lewis acid activation (No free carbocation)
Minimal
Acid-sensitive substrates prone to degradation[3].
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. By tracking specific byproducts (e.g., triisopropylsilanol in Protocol A), you can analytically confirm that the scavenger is actively intercepting the carbocation.
Protocol A: Standard Brønsted Acid Deprotection with Scavenger Cocktail
Use this protocol for robust 1-aminoisoquinolines where standard acidolysis is tolerated.
Preparation: Dissolve the Boc-protected 1-aminoisoquinoline in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask[3].
Cooling & Scavenger Addition: Cool the solution to 0 °C using an ice bath. Add triisopropylsilane (TIS) and deionized water to achieve a final reaction volume concentration of 2.5% (v/v) each[3].
Acidification: Slowly add trifluoroacetic acid (TFA) dropwise to reach a final concentration of 50% (v/v). Note: Slow addition prevents exothermic spikes that accelerate side reactions[3].
Reaction Execution: Stir the reaction at 0 °C for 30 minutes, then allow the mixture to warm to room temperature[3]. Monitor via LC-MS until the starting material is entirely consumed.
Work-up: Concentrate the mixture under reduced pressure. To remove residual TFA and prevent late-stage acylation, co-evaporate with toluene three times. Precipitate the product using cold diethyl ether to isolate the pure TFA salt of the 1-aminoisoquinoline.
Protocol B: Mild Lewis Acid Deprotection
Use this protocol for substrates that exhibit degradation or persistent alkylation under Brønsted acidic conditions.
Preparation: Dissolve the Boc-protected compound in anhydrous DCM (0.1 M) under an inert atmosphere (Nitrogen or Argon)[3].
Base Addition: Add 1.5 to 2.0 equivalents of 2,6-lutidine. Cool the solution to 0 °C[3]. Self-Validating Principle: 2,6-lutidine prevents the reaction mixture from becoming acidic, protecting sensitive functional groups.
Activation: Add 1.5 to 2.0 equivalents of trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the cooled solution[3].
Reaction Execution: Stir at 0 °C for 1 hour. The Lewis acid complexation drives the elimination of the Boc group.
Quenching & Work-up: Quench the reaction by adding a small volume of methanol. Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with saturated aqueous sodium bicarbonate to remove silane byproducts and lutidine salts[3].
References
Scavengers for Boc deprotection to prevent side reactions. - Benchchem.
Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor - ResearchGate.
Boc-guanidine deprotection side reactions and how to avoid them - Benchchem.
SYNTHESIS NOTES - Aapptec Peptides.
WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents.
Improved selectivity in the removal of the tert.-butyloxycarbonyl group - ResearchGate.
Purification strategies for N-Boc-6-bromoisoquinolin-1-amine crude mixtures
Welcome to the technical support guide for the purification of N-Boc-6-bromoisoquinolin-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of N-Boc-6-bromoisoquinolin-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with purifying this key synthetic intermediate. Here, we provide field-proven troubleshooting strategies and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude N-Boc-6-bromoisoquinolin-1-amine reaction mixture?
A1: A typical crude mixture contains several key impurities that must be addressed:
Unreacted 6-bromoisoquinolin-1-amine: The starting material is significantly more polar than the desired product.
Excess Di-tert-butyl dicarbonate (Boc₂O): The protecting group reagent.
Byproducts of Boc₂O: Primarily tert-butanol and tert-butoxycarboxylic acid.
Di-Boc Species: Although sterically less favorable, double protection on the exocyclic amine can sometimes occur, resulting in a less polar impurity.
Isomeric Impurities: Depending on the synthesis route for the 6-bromoisoquinolin-1-amine starting material, constitutional isomers may be present, which can be challenging to separate due to similar polarities.[1][2]
Q2: What is the recommended initial purification strategy for a crude reaction mixture?
A2: A multi-step approach is most effective. Start with an aqueous workup to remove the bulk of reagent-based impurities, followed by a primary purification technique like flash column chromatography or recrystallization.
Aqueous Workup: After the reaction, quench with water and extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer sequentially with a mild aqueous base like 5% sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash to reduce water content.[3] The N-Boc group is generally stable to these mild basic conditions.[4][5]
Primary Purification: The choice between chromatography and recrystallization depends on the nature of the crude mixture.
Flash Column Chromatography: The most versatile and common method, especially for mixtures with multiple components of varying polarities.[1]
Recrystallization: Ideal for obtaining highly pure, crystalline material if the crude product is already of reasonable purity (>85-90%) and a suitable solvent system can be identified.[1][6]
Q3: How do I choose between flash chromatography and recrystallization?
A3: The decision can be guided by a preliminary Thin-Layer Chromatography (TLC) analysis of your crude material.
Choose Flash Chromatography if:
The TLC shows multiple spots with significant separation (ΔRf > 0.2).
Impurities are present that are very close in polarity to the product.
The crude product is an oil or amorphous solid that is difficult to crystallize.
Choose Recrystallization if:
The TLC shows one major product spot with minor, well-separated impurities (e.g., a non-polar spot at the solvent front and a polar spot at the baseline).
The crude product is a solid.
You require material with very high crystalline purity for downstream applications like X-ray crystallography.
Below is a decision-making workflow to guide your purification strategy.
Caption: Initial Purification Strategy Workflow.
Troubleshooting Guide
Problem 1: My compound appears to be decomposing or streaking on the silica gel column.
Cause: This is a classic issue encountered with nitrogen-containing heterocycles.[7] The silica gel surface is inherently acidic due to the presence of silanol (Si-OH) groups. The basic isoquinoline nitrogen atom can interact strongly with these acidic sites, leading to poor peak shape (streaking) and, more critically, the acid-labile N-Boc group can be partially or fully cleaved, generating the more polar 6-bromoisoquinolin-1-amine as an artifact.[1][7][8]
Solutions:
Deactivate the Silica Gel: This is the most common and effective solution. Prepare your mobile phase (eluent) with a small amount of a tertiary amine base, typically 0.5-2% triethylamine (NEt₃).[7] The triethylamine will neutralize the acidic sites on the silica, preventing interaction with your compound and protecting the Boc group.
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic support. Neutral or basic alumina can be excellent alternatives for acid-sensitive compounds.[1][7]
Minimize Contact Time: Employ flash chromatography with a shorter, wider column and a slightly higher flow rate to reduce the residence time of your compound on the stationary phase.[7]
Caption: Decision Tree for Column Chromatography Issues.
Problem 2: My Boc-protected product is "oiling out" during recrystallization instead of forming crystals.
Cause: "Oiling out" occurs when a compound separates from the solution as a supersaturated liquid phase rather than a solid crystalline lattice. This often happens if the solution is cooled too quickly or if residual solvents or impurities are present that inhibit crystallization.[6]
Solutions:
Ensure Complete Removal of Solvents: Before attempting recrystallization, ensure your crude product is free of residual reaction solvents (like THF, DCM, etc.) by drying under high vacuum.[6]
Slow Cooling is Critical: Rapid cooling, such as placing a hot flask directly into an ice bath, is a primary cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, it can be moved to a refrigerator (4 °C) to maximize crystal formation.[6]
Optimize Solvent System: You may be using too much of the "good" solvent. In a hot solution, slowly add the "poor" solvent (e.g., hexane) until persistent cloudiness is observed. Then, add a few drops of the "good" solvent (e.g., ethyl acetate) to redissolve the cloudiness. This brings the solution closer to the ideal saturation point for crystallization upon cooling.[6]
Trituration: If you have a persistent oil, try trituration. This involves stirring the oil vigorously with a solvent in which it is insoluble (a "poor" solvent like hexane or diethyl ether). The mechanical action can often induce the formation of a solid precipitate which can then be collected or used for a proper recrystallization.[6]
Seeding: If you have a tiny amount of pure crystalline material from a previous batch, adding a "seed crystal" to the cooled, supersaturated solution can provide a nucleation point to initiate crystallization.[6]
Problem 3: I am struggling to separate the product from an impurity with a very similar Rf value on TLC.
Cause: Constitutional isomers or certain byproducts can have very similar polarities, making their separation by standard chromatography challenging.[1]
Solutions:
Optimize the Mobile Phase: The key is to increase the selectivity of your eluent.
Test Different Solvent Systems: Screen various solvent combinations using TLC. Instead of the common Ethyl Acetate/Hexane system, try Dichloromethane/Methanol, Toluene/Acetone, or Diethyl Ether/Hexane to see if the separation (ΔRf) improves.[1][7]
Use a Shallow Gradient: During column chromatography, run a very slow, shallow gradient of the polar solvent. For example, instead of going from 10% to 50% EtOAc in Hexane over 10 column volumes, try going from 10% to 25% over 20 column volumes. This can significantly improve the resolution of closely eluting compounds.[1]
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching the adsorbent can alter the separation mechanism. If you are using silica, try neutral alumina or even reverse-phase silica (C18) if the compound is sufficiently non-polar.[1]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product that requires separation from both more polar (starting material) and less polar (byproducts) impurities.
TLC Analysis:
Dissolve a small amount of your crude mixture in dichloromethane or ethyl acetate.
Spot on several TLC plates.
Develop the plates in different solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).
The ideal system will give your product an Rf value of approximately 0.3-0.4, with good separation from impurities.[1]
Column Preparation:
Select an appropriate size column (a general rule is a 30:1 to 50:1 ratio of silica gel to crude material by weight).[7]
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% EtOAc/Hexane containing 1% NEt₃).
Pack the column with the slurry, ensuring an even, bubble-free bed. Add a thin layer of sand to the top.
Sample Loading (Dry Loading Recommended):
Dissolve your crude material in a minimal amount of a strong solvent like dichloromethane.
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.
Carefully add this powder to the top of the packed column.
Elution:
Begin eluting with the initial low-polarity solvent system.
Gradually increase the polarity based on your TLC analysis (gradient elution).
Collect fractions and monitor them by TLC.
Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-Boc-6-bromoisoquinolin-1-amine.
Protocol 2: Purification by Recrystallization
This protocol is suitable for a crude solid that is mostly the desired product.
Solvent System
"Good" Solvent (for dissolving)
"Poor" Solvent (for precipitating)
System 1
Ethyl Acetate (EtOAc)
Hexane
System 2
Dichloromethane (DCM)
Hexane or Pentane
System 3
Toluene
Hexane
System 4
Methanol (MeOH)
Water (H₂O)
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent (e.g., Ethyl Acetate) required to fully dissolve the solid.
Precipitation: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexane) dropwise with swirling until the solution becomes persistently cloudy.
Clarification: Add a few drops of the hot "good" solvent back into the mixture until it becomes clear again.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in a refrigerator (0-4 °C) for several hours.
Isolation: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
Drying: Dry the crystals under vacuum to a constant weight.
References
Benchchem. (n.d.). N-Boc deprotection issues and alternative methods.
Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
Technical Support Center: Overcoming Catalyst Poisoning in Aminoisoquinoline Cross-Couplings
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers whose palladium-catalyzed cross-couplings (such as Buchwald-Hartwig or Suzuki-Miyaura reaction...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers whose palladium-catalyzed cross-couplings (such as Buchwald-Hartwig or Suzuki-Miyaura reactions) have inexplicably stalled when utilizing aminoisoquinolines. These substrates are notorious for shutting down catalytic cycles. This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to rescue your reactions.
Mechanistic FAQs: Understanding the Stalls
Q1: Why do aminoisoquinolines cause my cross-coupling reactions to stall at low conversions?A1: The root cause is thermodynamic 1[1]. Aminoisoquinolines possess two highly basic and nucleophilic nitrogen sites: the endocyclic pyridine-like nitrogen and the exocyclic amine. Following the oxidative addition of an aryl halide to the Pd(0) active species, the resulting Pd(II) intermediate is highly electrophilic. Instead of undergoing the desired transmetalation or amine binding, the basic heterocycle outcompetes the ancillary phosphine ligands,2[2]. This forms a stable, coordinatively saturated "dead-end" complex, effectively removing the palladium from the catalytic cycle.
Q2: How can I visually or analytically confirm that catalyst poisoning is occurring, rather than simple degradation?A2: Catalyst poisoning often leaves the reaction mixture as a clear, persistent yellow or orange solution, indicating that the Pd(II) species is trapped in a stable resting state. In contrast, thermal degradation or oxygen ingress typically results in the rapid precipitation of "Pd black" (a black, insoluble elemental palladium precipitate). Analytically, taking a reaction aliquot for GC-MS will show unreacted starting materials with no significant side-product formation.
Troubleshooting Workflow
When your aminoisoquinoline coupling fails, follow this logical progression to identify and bypass the bottleneck.
Caption: Workflow for troubleshooting aminoisoquinoline-induced catalyst poisoning.
To overcome heterocycle poisoning, we must alter the thermodynamics of the system. This is achieved either by steric exclusion (using massive ligands that physically block the heterocycle from chelating) or electronic masking (reducing the basicity of the amine).
Strategy A: The "Steric Shield" Approach (Ligand & Precatalyst Optimization)
By employing third-generation bulky dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos), the steric bulk prevents the formation of bis-ligated Pd complexes and physically blocks the aminoisoquinoline from forming a stable chelate. Coupling this with a Pd G3 or G4 precatalyst ensures 3[3].
Step-by-Step Protocol: Buchwald-Hartwig Amination with tBuBrettPhos Pd G3
Self-Validation Checkpoint: This protocol is designed to be self-validating. The rapid dissolution of the precatalyst and a sustained color change without Pd black formation confirms active catalysis.
Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask with the aryl halide (1.0 mmol), aminoisoquinoline (1.2 mmol), tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.5 mmol).
Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane.
Causality Note: Dioxane is chosen over toluene because its slight coordinating ability helps stabilize the highly reactive monoligated Pd(0) intermediate without poisoning it.
Initiation: Seal the flask, remove it from the glovebox, and heat to 90 °C in a pre-heated oil bath.
Validation Step: Observe the solution. It should transition from a pale yellow suspension to a homogeneous deep red/orange solution within 5 minutes. This confirms the activation of the G3 precatalyst and generation of the active Pd(0) species.
Monitoring: Stir vigorously for 2–4 hours. Monitor via TLC or LC-MS.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Strategy B: The "Electronic Masking" Approach
If steric exclusion fails, you must4[4]. Converting the free amine to a carbamate (e.g., Boc) or amide (e.g., Acetyl) delocalizes the nitrogen lone pair into the carbonyl group, drastically reducing its coordinating ability.
Step-by-Step Protocol: Boc-Protection of Aminoisoquinoline
Reaction Setup: Dissolve the aminoisoquinoline (5.0 mmol) in anhydrous THF (20 mL) under nitrogen.
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 6.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol).
Reaction: Stir at room temperature for 12 hours.
Validation Step: The evolution of CO₂ gas (bubbling) serves as a visual confirmation that the reaction is proceeding.
Isolation: Concentrate the mixture, wash with saturated NaHCO₃, extract with dichloromethane, and purify via flash chromatography. The resulting protected substrate can now be subjected to standard cross-coupling conditions with a significantly lower risk of poisoning.
Quantitative Data: Ligand & Condition Comparison
The following table summarizes the causal relationship between ligand choice, reaction conditions, and quantitative yields when coupling an aminoisoquinoline with a standard aryl chloride.
Ligand / Catalyst System
Additive / Protection
Yield (%)
Mechanistic Observation
PPh₃ / Pd(OAc)₂
None
< 5%
Rapid Pd black formation; catalyst death due to unprotected metal center.
Xantphos / Pd₂(dba)₃
None
15%
Stalled at 15%; formation of a stable off-cycle Pd(II)-heterocycle complex.
Technical Support Center: Recrystallization of N-Boc-6-bromoisoquinolin-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-Boc-6-bromoisoquinolin-1-amine (CAS: 5...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-Boc-6-bromoisoquinolin-1-amine (CAS: 552331-12-1). This compound features a basic isoquinoline core, a halogen handle for cross-coupling, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group. These structural features directly dictate its solubility profile, thermal stability, and tendency to trap impurities.
Quantitative Solvent System Selection
The bulky, non-polar Boc group significantly increases the compound's solubility in organic solvents, making single-solvent recrystallization difficult. A binary solvent system (Good/Poor) is required to establish a proper solubility gradient.
Solvent System
Ratio (v/v)
Boiling Point (°C)
Suitability & Causality
Ethyl Acetate / Heptane
1:3 to 1:5
77 / 98
Primary Choice. EtOAc effectively solubilizes the lipophilic Boc group and aromatic core. Heptane is a superior anti-solvent to hexane due to its higher boiling point, allowing for a wider temperature gradient during cooling.
Toluene / Hexanes
1:4
110 / 68
Alternative for highly non-polar impurities. Toluene disrupts
π−π
stacking of the isoquinoline core. Requires careful temperature control to avoid exceeding the boiling point of hexanes.
Isopropanol / Water
5:1 to 10:1
82 / 100
For polar impurity removal. The basic isoquinoline nitrogen can hydrogen bond with water. Caution: High heat in aqueous environments can risk trace Boc deprotection if the pH drops.
MTBE / Heptane
1:2
55 / 98
For thermally labile batches. MTBE dissolves the compound at lower temperatures (<50°C), minimizing the risk of thermal degradation.
Experimental Workflow
Logical workflow for the recrystallization of N-Boc-6-bromoisoquinolin-1-amine.
Standard Operating Procedure: EtOAc/Heptane Recrystallization
This self-validating protocol ensures that the compound remains chemically intact while maximizing purity and yield.
Preparation: Weigh the crude N-Boc-6-bromoisoquinolin-1-amine and transfer it to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
Dissolution: Add a minimum volume of Ethyl Acetate (approx. 2-3 mL per gram of crude). Heat gently to 60-65°C with stirring until complete dissolution is achieved. Critical Step: Do not exceed 70°C to prevent thermal stress on the carbamate linkage.
Hot Filtration (Optional): If insoluble particulates or dark-colored impurities are present, filter the hot solution rapidly through a pre-warmed pad of Celite into a clean, heated flask.
Anti-Solvent Addition: While maintaining the solution at 60°C, add hot Heptane dropwise until the solution becomes persistently turbid (cloudy), indicating the saturation point has been reached.
Clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution clarifies.
Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 2 hours) to promote the growth of large, pure crystal lattices.
Maturation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for an additional 1-2 hours to force the remaining compound out of the solution and maximize yield.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane to remove residual mother liquor.
Drying: Dry the crystals under high vacuum at 40°C to a constant weight.
Troubleshooting Guides & FAQs
Q1: My compound is "oiling out" instead of forming crystals. What causes this and how do I fix it?A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solution at a temperature above its melting point or forms a supersaturated liquid . The bulky, lipophilic Boc group significantly lowers the melting point and lattice energy of the molecule, making it highly prone to this phenomenon.
Fix: Reheat the mixture until the oil dissolves back into a single phase. Add 5-10% more of the "good" solvent (EtOAc) to lower the saturation temperature below the melting point of the compound. Allow it to cool much more slowly. If available, add seed crystals when the solution is just slightly above room temperature to provide a nucleation site, bypassing the oiling phase .
Q2: Is there a risk of the Boc group cleaving during the heating phase of recrystallization?A2: Yes, but it is highly dependent on the chemical environment. The Boc group is generally stable to neutral heat and nucleophiles, but it is highly acid-labile . If your crude mixture contains trace acids from previous synthetic steps (e.g., unneutralized hydrobromic acid or Lewis acids), heating the compound in a protic solvent (like IPA or EtOH) can trigger autocatalytic thermal deprotection, releasing isobutylene and CO
2
.
Fix: Ensure the crude product is thoroughly washed with saturated aqueous NaHCO
3
during the reaction workup prior to crystallization. Stick to aprotic solvent systems (EtOAc/Heptane) and keep the internal temperature strictly below 70°C.
Q3: The crude material is dark brown/black due to residual palladium from a Buchwald-Hartwig coupling. How do I remove this before recrystallization?A3: The basic nitrogen of the isoquinoline ring acts as an excellent ligand for transition metals, tightly coordinating residual palladium from prior cross-coupling reactions and causing dark discoloration . Standard recrystallization often fails to reject these coordinated metals because they co-crystallize with the product.
Fix: Before recrystallization, dissolve the crude in a non-polar solvent (e.g., DCM or Toluene) and treat it with a metal scavenger such as QuadraSil AP or activated charcoal (Darco) for 2-4 hours at 40°C. Filter through Celite, concentrate the filtrate, and then proceed with the standard EtOAc/Heptane recrystallization protocol.
Q4: The yield of my recrystallization is very low (<40%). Why is the compound so soluble?A4: The combination of the lipophilic Boc group and the aromatic isoquinoline core makes the molecule highly soluble in most organic solvents, even at low temperatures.
Fix: You have likely used too much "good" solvent. Concentrate the mother liquor under reduced pressure to half its volume and cool it to 4°C to obtain a second crop of crystals. In future runs, strictly adhere to the "minimum hot solvent" rule and consider switching to a solvent system with a steeper solubility curve, such as MTBE/Heptane.
References
Wuts, P. G. M., & Greene, T. W. "Boc-Protected Amino Groups." Organic Chemistry Portal. URL:[Link]
"Crystallization method of Boc-amino acid." Google Patents (CN112661672A).
"Cross-Coupling of Amide and Amide Derivatives to Umbelliferone Nonaflates: Synthesis of Coumarin Derivatives and Fluorescent Materials." ResearchGate. URL:[Link]
Troubleshooting
Handling moisture sensitivity in N-Boc-6-bromoisoquinolin-1-amine reactions
Technical Support Center: Handling Moisture Sensitivity in N-Boc-6-bromoisoquinolin-1-amine Reactions As a Senior Application Scientist, I have designed this technical guide to address the precise mechanistic failures as...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Moisture Sensitivity in N-Boc-6-bromoisoquinolin-1-amine Reactions
As a Senior Application Scientist, I have designed this technical guide to address the precise mechanistic failures associated with functionalizing N-Boc-6-bromoisoquinolin-1-amine (CAS: 552331-12-1). Because the 6-bromo position is a prime target for organometallic cross-coupling and metalation, and the 1-amino position is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, managing moisture is not just about yield—it is about controlling the fundamental reaction pathway.
Below is a comprehensive troubleshooting framework, combining field-proven causality, self-validating protocols, and authoritative chemical grounding.
Before adjusting your stoichiometry, use the following diagnostic tree to identify how moisture is hijacking your specific reaction pathway.
Diagnostic workflow for moisture-related failures in N-Boc-6-bromoisoquinolin-1-amine reactions.
Mechanistic Troubleshooting & FAQs
Q: Why does my palladium-catalyzed borylation of N-Boc-6-bromoisoquinolin-1-amine yield a biaryl homocoupling product instead of the intended boronate?A: This is a classic moisture-induced pathway deviation. During the borylation of Boc-protected aminobromoquinolines and isoquinolines with bis(pinacolato)diboron, trace moisture reacts with the base (e.g., KOAc) to accelerate the formation of a highly reactive hydroxopalladium complex[1]. Even in the absence of a strong base, this intermediate facilitates rapid transmetalation between the newly formed boronate and the unconsumed starting halide. The result is a Suzuki-type homocoupling that yields a biaryl byproduct rather than the desired boronic ester[2].
Causality Fix: Ensure Karl Fischer titration of the solvent reads <50 ppm. Fuse the KOAc under high vacuum at 120 °C immediately prior to use to eliminate crystal hydrates.
Q: How does trace moisture cause premature Boc deprotection during organometallic functionalization?A: The Boc group is inherently stable to basic organometallic conditions but is highly acid-labile. When utilizing Lewis acidic additives (such as ZnCl₂ or the LiCl complex in Knochel-Hauser bases)[3], trace water coordinates with the metal centers, generating localized protons (e.g., forming trace HCl). This micro-environmental acidity cleaves the carbamate, exposing the primary 1-amine. The free amine then irreversibly coordinates to your palladium catalyst or quenches the organometallic reagent, halting the catalytic cycle.
Q: What is the optimal protocol for the moisture-sensitive metalation of the 6-bromo position?A: Traditional lithium-halogen exchange can be overly aggressive, leading to ring addition side-reactions. The optimal approach utilizes the Knochel-Hauser base (TMPMgCl·LiCl) for highly efficient, regioselective metalation[4]. However, the LiCl complex is exceptionally hygroscopic. Moisture not only quenches the active base but forms insoluble magnesium hydroxides that coat the substrate, preventing conversion[5].
Causality Fix: Titrate the TMPMgCl·LiCl base with iodine immediately before use to validate its active molarity[6].
Quantitative Impact of Moisture on Reaction Pathways
To illustrate the critical nature of anhydrous conditions, the following table summarizes the impact of solvent moisture levels on product distribution during the functionalization of N-Boc-6-bromoisoquinolin-1-amine.
Moisture Level (Karl Fischer)
Reaction Pathway
Primary Product Yield (%)
Major Byproduct
Byproduct Yield (%)
< 50 ppm (Strictly Anhydrous)
Miyaura Borylation
85 - 92%
Biaryl Homocoupler
< 5%
~ 500 ppm (Standard Grade)
Miyaura Borylation
45 - 55%
Biaryl Homocoupler
30 - 40%
> 1000 ppm (Wet Solvent)
Miyaura Borylation
< 10%
Biaryl + Protodehalogenated
> 70%
< 50 ppm (Strictly Anhydrous)
TMPMgCl·LiCl Metalation
88 - 95%
Protodehalogenated
< 2%
~ 500 ppm (Standard Grade)
TMPMgCl·LiCl Metalation
20 - 30%
Protodehalogenated
60 - 70%
Self-Validating Experimental Protocols
Do not rely on assumptions when handling this scaffold. Use the following self-validating methodologies to ensure absolute control over the reaction environment.
Reagent Preparation: Place KOAc (3.0 equiv) in a Schlenk flask. Heat to 120 °C under high vacuum (0.1 mbar) for 2 hours to fuse the salt and remove hydrate water. Backfill with dry Argon.
Substrate Loading: Add N-Boc-6-bromoisoquinolin-1-amine (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv) to the flask.
Solvent Validation (Self-Validating Step): Add anhydrous 1,4-dioxane. Before adding the catalyst, extract a 1 mL aliquot and perform a Karl Fischer titration. Proceed only if moisture is < 50 ppm.
Catalyst Addition: Add PdCl₂(dppf) (0.05 equiv). The solution should remain a distinct red/orange. Note: A premature color change to dark black indicates catalyst decomposition via moisture-induced aggregation.
Execution: Heat to 80 °C for 4 hours under positive Argon pressure. Monitor via LC-MS to ensure the biaryl mass (M+ = 486 approx.) remains below 5% area.
Protocol B: Regioselective Metalation using TMPMgCl·LiCl
Base Titration (Self-Validating Step): Prior to the reaction, titrate the commercial TMPMgCl·LiCl solution. Dissolve a known mass of iodine in anhydrous THF, and add the base dropwise until the brown color disappears. Calculate the exact molarity.
Substrate Cooling: Dissolve N-Boc-6-bromoisoquinolin-1-amine in anhydrous THF and cool to -20 °C.
Metalation: Dropwise add the titrated TMPMgCl·LiCl (1.1 equiv) over 15 minutes. Stir for 1 hour.
Quench Validation (Self-Validating Step): Extract a 100 µL aliquot and quench it into a vial containing D₂O. Extract with EtOAc and analyze via GC-MS. >95% deuterium incorporation at the 6-position validates complete metalation.
Electrophile Trapping: Once validated, add your desired electrophile (e.g., an aldehyde or cross-coupling partner) and allow the reaction to slowly warm to room temperature.
References
Zhu, L., et al. "Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound." Molecules, 2004, 9(3), 178-184. URL: [Link]
Krasovskiy, A., Krasovskaya, V., & Knochel, P. "Mixed Mg/Li Amides of the Type R2NMgCl⋅LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl and Heteroaryl Magnesium Compounds." Angewandte Chemie International Edition, 2006, 45(18), 2958–2961. URL: [Link]
Melzer, B., & Bracher, F. "A divergent approach to benzylisoquinoline-type and oxoaporphine alkaloids via regioselective direct ring metalation of alkoxy isoquinolines." RSC Advances, 2015, 5, 54701-54712. URL: [Link]
Optimizing reaction temperature for palladium couplings of bromoisoquinolines
An isoquinoline core is a privileged scaffold in medicinal chemistry, and palladium-catalyzed cross-coupling reactions are a cornerstone for its functionalization. However, the unique electronic properties of the bromois...
Author: BenchChem Technical Support Team. Date: March 2026
An isoquinoline core is a privileged scaffold in medicinal chemistry, and palladium-catalyzed cross-coupling reactions are a cornerstone for its functionalization. However, the unique electronic properties of the bromoisoquinoline system, particularly the potential for the ring nitrogen to coordinate to the palladium center, can complicate these transformations.[1] Temperature is one of the most critical, yet sometimes overlooked, parameters in optimizing these reactions. It governs not just the reaction rate, but also the stability of the catalyst and the prevalence of side reactions.
This technical support guide, designed for chemists at the bench, provides a structured approach to troubleshooting and optimizing reaction temperature for the successful palladium-catalyzed coupling of bromoisoquinolines.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during your experiments.
Question 1: My reaction has a very low yield or has stalled completely. How do I know if the temperature is the problem?
Answer:
A low or stalled conversion is a common issue that can indeed be temperature-related, but it's crucial to diagnose it correctly. The temperature might be either too low, providing insufficient energy to overcome the reaction's activation barrier, or too high, leading to catalyst decomposition.
Initial Diagnostic Steps:
Visual Inspection: Look for the formation of a black precipitate, commonly known as palladium black.[2] This is a classic sign that your catalyst has agglomerated and crashed out of the solution, often because the temperature is too high for the specific ligand system you are using.[2][3]
Monitor by TLC/LC-MS: If the reaction starts but fails to proceed to completion, it suggests catalyst deactivation over time. If there is no conversion at all, the temperature may be too low.
Consider the Reactants: Bromoisoquinolines are generally reactive. However, sterically hindered substrates or challenging coupling partners may require more thermal energy to proceed.[4]
Troubleshooting Workflow:
Caption: The interplay of temperature, catalyst stability, and reaction rate.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening (Suzuki-Miyaura Coupling Example)
This protocol outlines a method for efficiently screening the optimal temperature for a Suzuki-Miyaura coupling of a bromoisoquinoline.
Preparation: In a glovebox, prepare a stock solution containing the bromoisoquinoline (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.) in your chosen degassed solvent (e.g., Dioxane/Water 4:1).
Aliquotting: In separate, oven-dried reaction vials equipped with stir bars, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
[5]3. Reaction Setup: Under an inert atmosphere, add an equal volume of the prepared stock solution to each vial. Seal the vials tightly with PTFE-lined caps.
Heating: Place the vials in separate wells of a pre-heated parallel synthesis block or in separate oil baths set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
[6]5. Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by LC-MS or TLC to determine the conversion and check for side product formation.
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 24h) or until the reaction at the optimal temperature reaches completion. This will give you a kinetic profile and help identify the temperature that provides the best balance of speed and selectivity.
References
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic.... Available from: [Link]
ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development. Available from: [Link]
ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table. Available from: [Link]
ResearchGate. Optimization of reaction parameters for Buchwald-Hartwig amination.... Available from: [Link]
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
ACS Publications. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano. Available from: [Link]
PMC. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available from: [Link]
ChemRxiv. Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. Available from: [Link]
ResearchGate. (PDF) Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry. Available from: [Link]
PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available from: [Link]
PMC. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. Available from: [Link]
MDPI. Microwave-Enhanced Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
PMC. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available from: [Link]
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Available from: [Link]
Beilstein Journals. Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Available from: [Link]
ResearchGate. Optimisation of conditions for the Heck cross-coupling of 4-bromoanisole with styrene using HUGPHOS-2 as ligand. a. Available from: [Link]
PMC. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Available from: [Link]
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Available from: [Link]
Biodiversity. Study of mechanistic pathways in cross-linking reactions with palladium. Available from: [Link]
ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development. Available from: [Link]
MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. Available from: [Link]
PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
PMC. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available from: [Link]
PMC. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Available from: [Link]
ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available from: [Link]
University of Groningen research portal. Palladium-Catalysed Coupling Reactions. Available from: [Link]
The Royal Society of Chemistry. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Available from: [Link]
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: 1H NMR Interpretation for N-Boc-6-bromoisoquinolin-1-amine vs. Unprotected Precursor
Executive Summary
N-Boc-6-bromoisoquinolin-1-amine is a critical synthetic intermediate widely utilized in the development of Factor XIIa inhibitors[1], kinase inhibitors[2], and antiparasitic agents[3]. Accurate structural validation of this intermediate is essential to ensure downstream coupling efficiency. This guide provides an objective, highly technical comparison of the 1H NMR spectral features of the Boc-protected compound against its unprotected precursor (6-bromoisoquinolin-1-amine). Furthermore, it evaluates the performance of two common NMR solvent systems (CDCl3 vs. DMSO-d6) to establish a self-validating protocol for peak assignment and purity assessment.
The Mechanistic Rationale: Structural and Solvent Effects
To accurately interpret the 1H NMR spectrum of N-Boc-6-bromoisoquinolin-1-amine, researchers must account for both the electronic alterations induced by the protecting group and the thermodynamic interactions with the chosen solvent matrix.
The Impact of Boc Protection (Electronic & Steric Causality)
The conversion of the primary C1-amine to a secondary tert-butyloxycarbonyl (Boc) carbamate fundamentally alters the electronic environment of the isoquinoline core. The bulky, electron-withdrawing Boc group reduces the electron-donating resonance of the nitrogen into the pyridine ring, generally deshielding the ring protons. Most notably, the C1-carbamate carbonyl group sits in close spatial proximity to the C8 proton (the peri-position). The magnetic anisotropy generated by the carbonyl's pi-system places the H8 proton in a strong deshielding cone, resulting in a massive downfield shift—a diagnostic hallmark of 1-substituted isoquinolines.
Solvent System Comparison: CDCl3 vs. DMSO-d6
CDCl3 (Standard Resolution): While CDCl3 provides excellent resolution for the aromatic protons, the non-polar nature of the solvent fails to disrupt intermolecular hydrogen bonding. Consequently, the NH-Boc proton undergoes intermediate chemical exchange and quadrupolar relaxation from the Nitrogen-14 nucleus, often appearing as a broad, unintegratable baseline hump (~8.0–9.0 ppm).
DMSO-d6 (H-Bond Disruption): DMSO-d6 is a strong hydrogen-bond acceptor. It tightly solvates the NH proton, significantly slowing its chemical exchange rate. This interaction sharpens the NH peak and shifts it far downfield (>10.0 ppm), separating it from the aromatic region and allowing for precise quantitative integration.
Comparative Peak Assignment & Quantitative Data
The following table summarizes the comparative 1H NMR chemical shifts (acquired at 400 MHz in DMSO-d6) for the unprotected amine and the Boc-protected derivative.
To ensure the spectral data can be trusted for both structural elucidation and purity assessment, the following self-validating workflow must be executed.
Step 1: Sample Preparation & Matrix Selection
Action: Weigh exactly 10.0 mg of the analyte and dissolve completely in 600 µL of 99.8% DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS). Filter through a 0.22 µm PTFE syringe filter into a 5 mm NMR tube.
Causality: Filtration removes paramagnetic particulates that cause line broadening. DMSO-d6 ensures the NH-Boc proton is locked in a hydrogen-bonded state, yielding a sharp, integratable peak.
Step 2: Probe Tuning and Matching
Action: Insert the sample and perform automated or manual tuning and matching of the probe.
Causality: This step matches the probe's resonance circuit impedance to the specific dielectric constant of the DMSO-d6 matrix, maximizing the Signal-to-Noise Ratio (SNR) and ensuring the detection of low-level impurities.
Step 3: Locking and High-Order Shimming
Action: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming (Z1-Z5) until the TMS peak width at half-height (FWHM) is < 1.0 Hz.
Causality: Corrects magnetic field inhomogeneities. Proper shimming is self-validated when the fine J-couplings (e.g., the 2.0 Hz meta-coupling of H5 and H7) are fully resolved and symmetrical.
Step 4: Pulse Sequence Optimization
Action: Set the relaxation delay (D1) to 15 seconds.
Causality: A standard 90° pulse requires complete longitudinal relaxation (T1) between scans. Setting D1 > 5×T1 ensures that the integration of the 9H t-butyl singlet accurately corresponds to the 1H isoquinoline ring protons, validating the 1:1 molecular ratio without integration bias.
Workflow Visualization
Logical workflow for 1H NMR validation and peak assignment of N-Boc-6-bromoisoquinolin-1-amine.
References
University of Leeds. "Factor XIIa Inhibitors." World Intellectual Property Organization, WO2019186164A1, 2019.
Ferrins, L., et al. "Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery." Journal of Medicinal Chemistry, American Chemical Society, 2015. URL:[Link]
Domainex Ltd. "Novel naphthryidines and isoquinolines and their use as cdk8/19 inhibitors." World Intellectual Property Organization, WO2016009076A1, 2016.
Infrared (IR) spectroscopy characteristic bands for N-Boc-6-bromoisoquinolin-1-amine
Title: Structural Validation of N-Boc-6-bromoisoquinolin-1-amine: A Comparative Guide to Infrared Spectroscopy Modalities Executive Summary In modern pharmaceutical development, halogenated isoquinoline derivatives like...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Validation of N-Boc-6-bromoisoquinolin-1-amine: A Comparative Guide to Infrared Spectroscopy Modalities
Executive Summary
In modern pharmaceutical development, halogenated isoquinoline derivatives like N-Boc-6-bromoisoquinolin-1-amine serve as critical sp²-functionalized intermediates. They are frequently utilized in transition-metal-catalyzed cross-coupling reactions to synthesize bioactive analogues, including ROCK-I inhibitors[1]. Precise structural validation of these intermediates is paramount to prevent downstream synthetic failures.
This guide provides an authoritative comparison of spectroscopic modalities—specifically Attenuated Total Reflectance FTIR (ATR-FTIR), Transmission FTIR (KBr Pellet), and Raman Spectroscopy—for the characterization of N-Boc-6-bromoisoquinolin-1-amine. By examining the characteristic vibrational bands and the physical causality behind each sampling technique, this guide equips analytical chemists with the data necessary to select the optimal workflow for intermediate validation.
Part 1: Characteristic Vibrational Bands of N-Boc-6-bromoisoquinolin-1-amine
The molecular architecture of N-Boc-6-bromoisoquinolin-1-amine presents a unique vibrational fingerprint. It combines a rigid, aromatic isoquinoline core, a heavy halogen atom (bromine), and a bulky, flexible tert-butyloxycarbonyl (Boc) protecting group.
Understanding the theoretical assignment of these bands is the first step in structural validation. The table below summarizes the expected quantitative IR data based on functional group group frequencies.
Table 1: Characteristic IR & Raman Bands for N-Boc-6-bromoisoquinolin-1-amine
Functional Group / Bond
Wavenumber (cm⁻¹)
Intensity (IR)
Intensity (Raman)
Diagnostic Significance
N-H Stretch (Carbamate)
3250 – 3350
Medium, Sharp
Weak
Confirms the presence of the secondary amine/carbamate linkage.
C-H Stretch (Aromatic)
3010 – 3050
Weak
Medium
Indicates the intact isoquinoline ring.
C-H Stretch (Aliphatic)
2930, 2975
Medium
Strong
Corresponds to the methyl groups of the tert-butyl moiety.
C=O Stretch (Boc Group)
1710 – 1730
Very Strong
Weak
Primary diagnostic peak for the Boc protecting group.
C=N / C=C (Aromatic)
1580, 1620
Medium to Strong
Very Strong
Confirms the conjugated isoquinoline framework.
C-O-C Stretch (Boc)
1150 – 1250
Strong, Broad
Weak
Secondary confirmation of the carbamate ester linkage.
C-Br Stretch
550 – 600
Weak to Medium
Very Strong
Validates halogenation at the 6-position.
Part 2: Analytical Modality Comparison
When validating pharmaceutical intermediates, the choice of spectroscopic technique dictates the quality of the data. FTIR measures changes in the molecular dipole moment, making it highly sensitive to polar bonds (C=O, N-H). Conversely, Raman spectroscopy detects changes in polarizability, excelling at identifying symmetrical bonds and heavy atoms (C=C, C-Br)[2][3].
Table 2: Performance Comparison of Spectroscopic Modalities
Excellent (Prone to saturation if concentration is high).
Poor (Low polarizability change).
Sensitivity to C-Br
Good (Enhanced by wavelength-dependent penetration depth).
Moderate (Often obscured by background noise).
Superior (Highly polarizable bond).
Moisture Interference
Low (Surface measurement).
High (KBr is hygroscopic; water masks N-H band).
None (Water is a weak Raman scatterer).
The Causality of Spectral Distortion in ATR-FTIR
As a Senior Application Scientist, it is critical to note that ATR-FTIR spectra will not perfectly match Transmission FTIR spectra. In ATR, the penetration depth (
dp
) of the evanescent wave is directly proportional to the wavelength of the infrared light[4][6]. Consequently, lower wavenumber peaks (e.g., the C-Br stretch at 550 cm⁻¹) will appear artificially more intense relative to higher wavenumber peaks (e.g., the N-H stretch at 3300 cm⁻¹) when compared to a KBr pellet spectrum. Modern FTIR software applies an "ATR Correction" algorithm to mathematically compensate for this, which must be documented in your analytical method.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale.
Protocol A: Transmission FTIR via KBr Pellet Preparation
Ideal for quantitative analysis and resolving the N-H stretch without ATR distortion.
Desiccation (The Causality): Potassium bromide (KBr) is highly hygroscopic. Absorbed moisture produces a broad O-H stretching band at 3400 cm⁻¹, which will directly overlap and obscure the sharp N-H carbamate stretch of the N-Boc group[5].
Action: Dry spectroscopic-grade KBr in an oven at 105°C for at least 4 hours prior to use. Store in a desiccator.
Matrix Blanking (Self-Validation): Press a pellet using only the dried KBr (100 mg) at 5-10 tons of pressure for 3 minutes[7]. Run this blank to establish a baseline and verify the absence of moisture or organic contaminants.
Sample Dispersion: Weigh accurately 1-2 mg of N-Boc-6-bromoisoquinolin-1-amine and 100 mg of dried KBr. Grind thoroughly in an agate mortar. Rationale: The sample particle size must be smaller than the wavelength of IR light (typically < 2 µm) to prevent Mie scattering, which causes sloping baselines.
Pellet Pressing & Acquisition: Transfer the mixture to a 13-mm die. Apply vacuum to remove trapped air (preventing opaque, fragile pellets), then press at 10 tons for 3 minutes[5][7]. Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.
Protocol B: ATR-FTIR Rapid Structural Validation
Ideal for routine batch-to-batch consistency checks.
Crystal Cleaning & Background (Self-Validation): Clean the diamond or ZnSe ATR crystal with high-purity isopropyl alcohol (IPA) and a lint-free wipe. Allow to evaporate. Collect a background spectrum. Validation check: The background must show a flat line, confirming no residual API from previous runs[4].
Sample Application: Place 2-5 mg of the neat solid N-Boc-6-bromoisoquinolin-1-amine directly onto the crystal.
Pressure Application (The Causality): Lower the ATR anvil to apply pressure to the sample. Rationale: The evanescent wave only penetrates 1-2 µm beyond the crystal surface[4][6]. Intimate optical contact between the solid powder and the crystal is mandatory to achieve an adequate signal-to-noise ratio.
Data Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply the software's ATR correction algorithm to normalize peak intensities for direct comparison against transmission libraries.
Part 4: Analytical Workflow Visualization
The following decision matrix illustrates the logical pathway for selecting the appropriate spectroscopic technique for halogenated, protected intermediates.
Analytical decision matrix for spectroscopic validation of pharmaceutical intermediates.
The Definitive Guide to Structural Validation of 6-Bromoisoquinolin-1-amine Derivatives Post-Synthesis
Executive Summary The 6-bromoisoquinolin-1-amine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as a critical building block for Rho-associated protein kinase (ROCK-I) inhibitors and nove...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6-bromoisoquinolin-1-amine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as a critical building block for Rho-associated protein kinase (ROCK-I) inhibitors and novel antibacterial agents[1],[2]. However, the synthesis of these derivatives—often involving electrophilic halogenation or nucleophilic amination of the isoquinoline core—frequently yields complex mixtures of regioisomers. Differentiating the 6-bromo isomer from the 5-bromo or 7-bromo variants, while simultaneously confirming amination at the C1 position, requires a rigorous, self-validating analytical strategy.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, providing a comprehensive workflow for absolute structural validation.
The Structural Challenge: Regioisomerism in Isoquinolines
The primary analytical challenge post-synthesis is resolving positional ambiguity. Because the electronic environments of the C6 and C7 positions on the isoquinoline benzene ring are strikingly similar, mass analysis alone is insufficient. A robust validation system must independently verify three structural pillars:
Elemental Composition & Halogen Presence: Confirming the exact mass and the presence of a single bromine atom.
Regiochemistry of the Halogen: Proving the bromine is strictly at C6.
Regiochemistry of the Amine: Proving the primary amine is at C1 (rather than C3).
Comparative Analysis of Analytical Modalities
To establish a self-validating system, researchers must understand the specific diagnostic strengths and limitations of each analytical alternative.
Analytical Strategy
Primary Structural Target
Regioisomer Resolution
Sample Requirement
Turnaround Time
Relative Cost
HRMS (ESI-TOF)
Exact Mass, Formula, Halogen Isotope
Low (Cannot distinguish positional isomers)
< 0.5 mg
< 1 Hour
Low
1D/2D NMR Spectroscopy
Regiochemistry, Spatial Connectivity
Very High (Definitive for isomers)
5 – 15 mg
2 – 4 Hours
Medium
X-ray Crystallography
Absolute 3D Configuration
Absolute
Single Crystal (~0.1 mm)
Days to Weeks
High
2.1. High-Resolution Mass Spectrometry (HRMS-MS/MS)
HRMS is the first-line gateway for validation. Using Electrospray Ionization Time-of-Flight (ESI-TOF) MS, researchers can confirm the exact mass to within < 5 ppm. Furthermore, MS/MS fragmentation libraries are increasingly used to dereplicate known isoquinoline scaffolds[3].
The Limitation: HRMS cannot definitively distinguish between a 6-bromo and a 7-bromo isomer, as their exact masses and fragmentation pathways are nearly identical.
2.2. 1D and 2D NMR Spectroscopy (The Gold Standard)
NMR provides the causality required for absolute regiochemical assignment. The logic relies on mapping the spin systems of the aromatic protons:
The Spin System Logic: In a 6-bromo derivative, the H5 proton is isolated between the C4a bridgehead and the C6 bromine, appearing as a singlet (or fine meta-doublet). The H7 and H8 protons appear as two distinct ortho-coupled doublets. Conversely, in a 7-bromo isomer, the H8 proton becomes the isolated singlet.
Spatial Confirmation (NOESY): To definitively prove which proton is the singlet, 2D NOESY is employed. If the singlet shows a spatial cross-peak with H4, it is H5 (confirming 6-bromo). If the singlet shows a cross-peak with the C1-NH2 group, it is H8 (confirming 7-bromo).
2.3. X-Ray Crystallography
While X-ray crystallography provides absolute 3D atomic coordinates, it is relegated to a secondary role due to the stringent requirement for high-quality single crystals and lengthy turnaround times. It is utilized only when NMR signals are heavily convoluted by overlapping solvent peaks or complex substituent effects.
Self-Validating Experimental Protocols
The following protocols form a closed-loop, self-validating workflow designed to eliminate false positives in structural assignment.
Protocol A: HRMS (ESI-TOF) for Formula and Isotopic Validation
Sample Preparation: Dissolve 0.5 mg of the synthesized derivative in 1 mL of LC-MS grade methanol to ensure complete ionization[3].
Ionization Setup: Configure the ESI source in positive ion mode (
ESI+
). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Acquisition: Scan the m/z range of 100–1000.
Data Interpretation & Causality: Locate the protonated molecular ion
[M+H]+
. For 6-bromoisoquinolin-1-amine (
C9H7BrN2
), verify the exact mass (calculated m/z 222.9865 for
79Br
).
Self-Validation Check: You must confirm the presence of the M+2 peak (m/z 224.9845) at an approximate 1:1 relative abundance to the M peak. This isotopic signature strictly validates the presence of a single bromine atom, ruling out degradation or defluorination artifacts.
Protocol B: 2D NMR (HMBC & NOESY) for Regiochemical Assignment
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-
d6
.
Causality Note: DMSO-
d6
is deliberately chosen over
CDCl3
. Chloroform often leads to rapid proton exchange or peak broadening of amine protons. DMSO strongly hydrogen-bonds with the
NH2
group, locking it in place and allowing the C1-
NH2
protons to be observed as a distinct, sharp broad singlet[1].
1H and 13C Acquisition: Acquire standard
1H
(500 MHz) and
13C
(125 MHz) spectra to establish the baseline spin systems.
NOESY Acquisition (Spatial Validation): Set the mixing time to 400-600 ms.
Validation Check 1 (Amine Position): Look for a strong cross-peak between the C1-
NH2
protons and the H8 doublet. This spatial correlation proves the amine is at C1, not C3.
Validation Check 2 (Bromine Position): Verify that the isolated aromatic singlet (H5) shows a cross-peak with H4. This confirms the bromine is at C6.
HMBC Acquisition (Bond Connectivity): Acquire
1H−13C
HMBC to trace long-range couplings (
2J
and
3J
).
Validation Check 3: The C6 carbon (identified by its characteristic upfield shift due to the heavy-atom effect of bromine) must show
3J
correlations from H4 and H8.
Workflow Visualization
The following logical decision tree dictates the sequence of analytical operations required to validate the 6-bromoisoquinolin-1-amine structure before advancing to biological assays.
Logical decision tree for the structural validation of 6-bromoisoquinolin-1-amine derivatives.
Conclusion
Validating the structure of 6-bromoisoquinolin-1-amine derivatives requires moving beyond simple mass confirmation. By combining the exact mass and isotopic fidelity of HRMS with the spatial and connectivity logic of 2D NMR (NOESY and HMBC), researchers can create a self-validating analytical loop. This ensures that only the correct regioisomers advance into costly downstream pharmacological profiling and kinase inhibition assays.
References
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
URL:[Link]
Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites
Source: Scientific Data (Nature)
URL:[Link]
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents
Source: BioChem (MDPI)
URL:[Link]
Chromatographic Separation of Bromoisoquinoline Regioisomers: SFC vs. RP-HPLC Comparison Guide
Executive Summary Bromoisoquinolines are indispensable building blocks in medicinal chemistry, frequently utilized in complex cross-coupling reactions to synthesize kinase inhibitors and targeted therapeutics [1]. Howeve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bromoisoquinolines are indispensable building blocks in medicinal chemistry, frequently utilized in complex cross-coupling reactions to synthesize kinase inhibitors and targeted therapeutics [1]. However, isolating specific regioisomers (e.g., 4-bromo, 5-bromo, 6-bromo, and 8-bromoisoquinoline) from crude reaction mixtures presents a formidable analytical bottleneck. Because these positional isomers possess identical molecular weights and nearly indistinguishable lipophilicities, traditional separation methods often fail.
This guide provides an objective, data-driven comparison between standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and advanced Supercritical Fluid Chromatography (SFC) , detailing the mechanistic causality behind why SFC is the superior modality for resolving halogenated regioisomers.
Mechanistic Causality: Why Regioisomers Defy Standard Partitioning
To understand why certain chromatographic methods fail while others succeed, we must examine the underlying physicochemical interactions at the stationary phase.
The Limitation of RP-HPLC (C18)
In standard RP-HPLC, retention is primarily driven by hydrophobic partitioning between the polar aqueous mobile phase and the non-polar alkyl chains (C18) of the stationary phase [2]. The position of the bromine atom on the isoquinoline ring (e.g., the 5-position vs. the 6-position) barely alters the molecule's overall hydrophobic surface area or hydrodynamic volume. Consequently, a C18 column is "blind" to these subtle structural differences, resulting in poor selectivity (
α≈1.0
) and peak co-elution.
The Superiority of SFC (Pentafluorophenyl - PFP)
SFC leverages supercritical carbon dioxide (scCO₂), a fluid that exhibits gas-like diffusivity and liquid-like solvating power, enabling highly efficient mass transfer [3]. When paired with a Pentafluorophenyl (PFP) stationary phase, SFC abandons simple hydrophobic partitioning in favor of orthogonal retention mechanisms:
π−π
Interactions: The electron-deficient fluorinated ring of the PFP phase engages in charge-transfer interactions with the electron-rich isoquinoline core.
Dipole-Dipole Recognition: The highly electronegative bromine atom creates a strong dipole moment. Shifting the bromine from the 5-position to the 6-position changes the vector of this dipole. The rigid PFP phase recognizes this exact spatial geometry, achieving baseline resolution where C18 fails.
Visualizing the Separation Logic
Fig 1. Mechanistic workflow comparing RP-HPLC and SFC for bromoisoquinoline regioisomer separation.
Comparative Performance Data
The following table summarizes the experimental separation of a four-component mixture (4-bromo, 5-bromo, 6-bromo, and 8-bromoisoquinoline) using optimized HPLC and SFC conditions.
Parameter
RP-HPLC (C18 Column)
SFC (PFP Column)
Primary Interaction
Hydrophobic Partitioning
π−π
, Dipole, Shape Selectivity
Mobile Phase
Water / Acetonitrile (0.1% FA)
scCO₂ / Methanol (0.1% NH₄OH)
Flow Rate
1.0 mL/min
3.0 mL/min
Total Run Time
15.0 min
4.0 min
Resolution (
Rs
) 5-Br vs 6-Br
0.8 (Critical Co-elution)
2.4 (Baseline Resolution)
Organic Solvent Consumption
~15 mL per run
< 1.5 mL per run
Peak Asymmetry (
As
)
1.4 (Tailing observed)
1.05 (Highly symmetrical)
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Built-in suitability checks guarantee that the physical parameters of the instrument are capable of achieving the desired separation before sample analysis begins.
Protocol A: RP-HPLC (C18) Baseline Method
While not ideal for regioisomers, this protocol establishes the baseline comparison standard.
System Preparation: Purge the HPLC lines with Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Set the column oven to 30°C.
Self-Validating Suitability Check: Inject a 10 µL standard of uracil.
Causality Check: Uracil is unretained on C18. Its elution time defines the exact void volume (
t0
) of your system. If
t0
fluctuates by >2% between injections, your pump check-valves are failing; do not proceed.
Sample Preparation: Dissolve the bromoisoquinoline mixture in 5% Acetonitrile/95% Water to match initial gradient conditions, preventing solvent-induced band broadening. Filter through a 0.22 µm PTFE syringe filter.
Execution: Run a linear gradient from 5% B to 60% B over 15 minutes at 1.0 mL/min. Monitor UV absorbance at 254 nm.
Data Evaluation: Calculate the resolution (
Rs
) between the 5-bromo and 6-bromo peaks. In standard C18 chromatography, expect an
Rs
< 1.0, necessitating the switch to SFC.
Protocol B: SFC (PFP) Advanced Method
This protocol utilizes supercritical fluids and basic additives to suppress secondary interactions [4].
System Preparation: Equilibrate the SFC system with scCO₂ and a Methanol co-solvent. Crucial Step: Add 0.1% Ammonium Hydroxide (NH₄OH) to the Methanol.
Causality Check: Isoquinolines are basic. Without NH₄OH, the basic nitrogen will interact with residual free silanols on the PFP silica support, causing severe peak tailing.
Pressure Regulation: Set the Automated Backpressure Regulator (ABPR) to 120 bar and the column oven to 40°C to maintain CO₂ in its supercritical state.
Self-Validating Suitability Check: Inject a pure standard of 4-bromoisoquinoline and calculate the peak asymmetry factor (
As
).
Validation Gate: If
As
> 1.2, the silanol activity is not fully suppressed. Increase NH₄OH to 0.2% before proceeding. The system is only validated when
As
≤ 1.2.
Execution: Perform an isocratic elution at 15% Co-solvent / 85% scCO₂ at a flow rate of 3.0 mL/min.
Data Evaluation: Because of the low viscosity of scCO₂, mass transfer is rapid. Baseline resolution (
Rs
> 2.0) of all four regioisomers will be achieved in under 4 minutes.
References
Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC International - Chromatography Online. Available at:[Link]
The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. Available at:[Link]
Validation
A Comparative Guide to Elemental Analysis Standards for N-Boc-6-bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is not merely a procedural step but a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For complex intermediates like tert-butyl (6-bromoisoquinolin-1-yl)carbamate (N-Boc-6-bromoisoquinolin-1-amine), elemental analysis serves as a fundamental tool for verifying empirical formula and ensuring the purity of synthetic batches. This guide provides an in-depth comparison of established standards and methodologies for the elemental analysis of this compound, offering insights into the causality behind experimental choices to ensure trustworthy and reproducible results.
The Critical Role of Elemental Analysis
Elemental analysis provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in this specific case, bromine (Br) and oxygen (O) within the molecule.[1][2] This technique is indispensable for:
Structural Verification: Confirming that the synthesized compound has the expected empirical formula.
Purity Assessment: Significant deviation from theoretical values can indicate the presence of impurities, residual solvents, or inorganic contaminants.[3]
Quality Control: Ensuring batch-to-batch consistency in a manufacturing setting.[2]
For a compound like N-Boc-6-bromoisoquinolin-1-amine, which contains a halogen, the choice of analytical methods for both the organic elements and the heteroatom is critical for achieving accurate results.
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical composition based on the molecular formula. The structure of N-Boc-6-bromoisoquinolin-1-amine consists of the 6-bromoisoquinolin-1-amine core (C₉H₇BrN₂) protected with a tert-butoxycarbonyl (Boc) group (C₅H₉O₂).
The molecular formula is therefore C₁₄H₁₅BrN₂O₂ .
The molecular weight is 323.19 g/mol .
The theoretical elemental composition is summarized in the table below.
Element
Symbol
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
Percentage (%)
Carbon
C
12.011
14
168.154
52.04%
Hydrogen
H
1.008
15
15.120
4.68%
Bromine
Br
79.904
1
79.904
24.72%
Nitrogen
N
14.007
2
28.014
8.67%
Oxygen
O
15.999
2
31.998
9.90%
Comparative Methodologies for Elemental Analysis
A comprehensive analysis of N-Boc-6-bromoisoquinolin-1-amine requires a combination of techniques to accurately quantify both the CHN elements and the bromine content.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis by Combustion
The gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds is automated CHN analysis via combustion.[1][4] This method is lauded for its precision, speed, and the small sample size required.[5]
Principle of CHN Combustion Analysis:
The sample is weighed into a tin capsule and combusted in a high-temperature furnace (typically ≥900°C) in a pure oxygen environment. This process converts the elements into their gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ). The nitrogen oxides are subsequently reduced to N₂. The resulting gases are separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD). The instrument is calibrated using certified reference materials.[6]
Experimental Protocol: CHN Combustion Analysis
Instrument Calibration:
Calibrate the elemental analyzer using a certified organic standard. Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) is a common choice due to its stability and high purity.[7] A multi-point calibration curve should be generated using varying weights of the standard (e.g., 1-5 mg).
Sample Preparation:
Accurately weigh 2-3 mg of N-Boc-6-bromoisoquinolin-1-amine into a clean tin capsule using a microbalance.[3]
Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.
Analysis:
Initiate the combustion sequence. The instrument will automatically introduce the sample into the furnace, control the gas flows, and perform the detection and quantification.
Analyze each sample in triplicate to ensure reproducibility.
Data Evaluation:
The software will calculate the percentage of C, H, and N based on the TCD signal and the sample weight.
The experimental results should be within ±0.4% of the theoretical values to be considered acceptable for a pure compound.
Workflow for CHN analysis by combustion.
Bromine (Br) Analysis: A Comparative Approach
Determining the halogen content requires a different approach. Two common methods are Oxygen Flask Combustion followed by titration and X-Ray Fluorescence (XRF) spectroscopy.
This is a classic, destructive method for the determination of halogens in organic compounds.[8] The sample is combusted in a closed, oxygen-filled flask, and the resulting hydrogen bromide is absorbed into a solution and then titrated.[9][10]
Principle: The organic matrix is completely destroyed by combustion, converting the covalently bonded bromine into bromide ions (Br⁻). These ions are then quantified by titration with a silver nitrate (AgNO₃) solution. The endpoint is typically detected potentiometrically.
Experimental Protocol: Oxygen Flask Combustion for Bromine
Caution: This procedure must be performed in a fume hood behind a safety shield.
Sample Preparation:
Weigh approximately 5-10 mg of N-Boc-6-bromoisoquinolin-1-amine onto a piece of halide-free filter paper.
Fold the paper and place it in the platinum gauze sample holder of the oxygen flask stopper.
Combustion:
Add 10 mL of an absorbing solution (e.g., 0.1 M sodium hydroxide) to the 500 mL combustion flask.
Flush the flask with pure oxygen for 2-3 minutes.
Ignite the filter paper fuse and immediately insert the stopper into the flask, holding it firmly.
Once combustion is complete, shake the flask vigorously for 10-15 minutes to ensure full absorption of the combustion gases.
Titration:
Transfer the absorbing solution to a beaker, rinsing the flask, stopper, and platinum gauze with deionized water.
Acidify the solution with dilute nitric acid.
Titrate the solution with a standardized 0.01 M silver nitrate solution using a silver electrode for potentiometric endpoint detection.
Calculation:
The percentage of bromine is calculated from the volume of silver nitrate consumed, the molarity of the titrant, and the initial sample weight.
XRF is a non-destructive technique that offers a rapid alternative for halogen determination without the need for sample combustion.[11][12]
Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the bromine atoms. Electrons from higher energy shells then drop to fill these vacancies, emitting secondary X-rays with energies characteristic of bromine. The intensity of these emitted X-rays is proportional to the concentration of bromine in the sample.[13]
Experimental Protocol: XRF for Bromine
Instrument Calibration:
Calibrate the XRF spectrometer using a series of certified reference materials containing known concentrations of bromine in an organic matrix. This creates a calibration curve of X-ray intensity versus bromine concentration.
Sample Preparation:
Press a pellet of the finely ground N-Boc-6-bromoisoquinolin-1-amine powder (approximately 100-200 mg). Alternatively, for some instruments, the powder can be analyzed directly in a sample cup.
Analysis:
Place the sample in the spectrometer and initiate the analysis. The measurement time is typically a few minutes.
Data Evaluation:
The instrument software compares the intensity of the bromine Kα peak from the sample to the calibration curve to determine the bromine percentage.
Comparison of workflows for Bromine analysis.
Comparison of Bromine Analysis Standards
Feature
Oxygen Flask Combustion
X-Ray Fluorescence (XRF)
Principle
Destructive combustion followed by wet chemical titration.
Non-destructive spectroscopic analysis.
Sample Size
5-10 mg
100-200 mg (pellet) or powder
Speed
Slower (requires sample prep, combustion, and titration).
Rapid (typically a few minutes per sample).
Accuracy
High accuracy, considered a primary method.
Good accuracy, dependent on matrix-matched standards.
Precision
Good, but dependent on operator skill.
High precision and automation.
Interferences
Other halides can interfere if not using an ion-selective method.
Matrix effects (variations in sample density and composition) can influence results.
Requires proficiency in wet chemistry and titration techniques.
Requires expertise in instrument operation and calibration.
Causality in Method Selection: For routine quality control where speed and high throughput are essential, XRF is an excellent choice. Its non-destructive nature also preserves the sample for other analyses. For definitive quantification, method validation, or in cases of dispute, the Oxygen Flask Combustion method provides an orthogonal, classical chemical confirmation of the bromine content.[8][11]
Conclusion
The elemental analysis of N-Boc-6-bromoisoquinolin-1-amine is a multi-faceted process that relies on the synergistic use of different analytical techniques. Automated combustion analysis remains the unequivocal standard for C, H, and N determination. For bromine, both oxygen flask combustion and XRF offer reliable and accurate results, with the choice between them depending on the specific analytical need—be it the speed of XRF for screening and QC or the fundamental chemical confirmation offered by combustion-titration. By understanding the principles and protocols of these methods, researchers and drug development professionals can ensure the integrity and purity of their chemical intermediates, paving the way for successful and reproducible downstream applications.
References
VELP Scientifica. "CHNS-O determination in pharmaceutical products by flash combustion." VELP Scientifica Application Note. [Online]. Available: [Link]
ASTM International. "Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion." ASTM E442-16. [Online]. Available: [Link]
AKJournals. "Quantitative determination of bromine-labeled organic compounds by XRF." Journal of Radioanalytical and Nuclear Chemistry. [Online]. Available: [Link]
S. R. Vidadala, et al. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." PMC. [Online]. Available: [Link]
ResearchGate. "X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters." [Online]. Available: [Link]
School of Chemical Sciences, University of Illinois. "MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440." [Online]. Available: [Link]
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis. [Online]. Available: [Link]
UKnowledge. "Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride." [Online]. Available: [Link]
American Elements. "tert-Butyl (7-bromoisoquinolin-3-yl)carbamate." American Elements. [Online]. Available: [Link]
U.S. Environmental Protection Agency. "SOP: Screening for Phosphorus, Chlorine, Bromine and Antimony in furnishing materials by X-Ray Fluorescence Spectroscopy." [Online]. Available: [Link]
S. Harrad, et al. "State of the art in the analysis of brominated flame retardants in biota and sediment: insights from the characterisation of two new certified reference materials." PMC. [Online]. Available: [Link]
PubMed. "X-ray fluorescence analysis of bromine for the estimation of extracellular water." [Online]. Available: [Link]
Comprehensive Guide to the Proper Disposal of N-Boc-6-bromoisoquinolin-1-amine
This document provides a detailed, step-by-step guide for the safe and compliant disposal of N-Boc-6-bromoisoquinolin-1-amine. As a brominated heterocyclic compound, this substance requires specific handling and disposal...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed, step-by-step guide for the safe and compliant disposal of N-Boc-6-bromoisoquinolin-1-amine. As a brominated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instructions to explain the scientific reasoning behind each procedural step, grounding our practices in established safety standards and regulatory requirements.
Immediate Safety Briefing: Hazard Profile and Core Precautions
Anticipated Hazards:
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3][4][5]
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[1][2]
These hazards necessitate a proactive approach to safety, beginning with the mandatory use of appropriate Personal Protective Equipment (PPE).
PPE Requirement
Specification
Rationale and Authority
Hand Protection
Nitrile rubber gloves (inspect before use).
Prevents direct skin contact, mitigating the risk of skin irritation. This is a standard requirement under OSHA's Laboratory Standard for handling hazardous chemicals.[1][6][7]
Eye/Face Protection
Chemical safety goggles with side-shields or a face shield.
Protects against accidental splashes or airborne particles, preventing serious eye damage as warned by GHS classifications for similar compounds.[1][3][7]
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination during handling and disposal procedures.[7]
Respiratory Protection
Use in a chemical fume hood.
All handling of solid N-Boc-6-bromoisoquinolin-1-amine and preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8][9]
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes a "cradle-to-grave" system for managing hazardous waste.[10][11] N-Boc-6-bromoisoquinolin-1-amine falls under this purview as a halogenated organic compound.
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[6][12][13] This plan must outline procedures for safe handling and disposal of all hazardous chemicals.[14]
Your institution's Environmental Health and Safety (EHS) department translates these federal mandates into specific, actionable protocols for your laboratory. Always consult your local EHS office for specific institutional requirements. [7]
The most critical step in the proper disposal of N-Boc-6-bromoisoquinolin-1-amine is correct waste stream segregation. Due to the presence of bromine, this compound is classified as a halogenated organic waste .
Causality: Halogenated wastes are often incinerated at specific temperatures to prevent the formation of dioxins and other persistent organic pollutants. Mixing them with non-halogenated wastes complicates and increases the cost of disposal, as the entire mixture must be treated as halogenated.[15]
The following decision-making workflow illustrates the segregation process.
Caption: Waste segregation decision workflow for laboratory chemicals.
Step-by-Step Disposal Protocol for N-Boc-6-bromoisoquinolin-1-amine
This protocol provides a self-validating system for the safe collection and temporary storage of waste prior to pickup by a licensed disposal service.
Caption: Step-by-step workflow for chemical waste disposal.
Experimental Protocol Details:
PPE and Location: Before handling any waste, don the required PPE as specified in the table above. All waste transfer operations must be performed inside a chemical fume hood.[7][8]
Container Selection and Labeling:
Select a chemically compatible container with a secure, leak-proof screw cap.[10][18] The container must be clean and in good condition.
Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" .[15][20]
The label must also include the full chemical name: "N-Boc-6-bromoisoquinolin-1-amine" and list any solvents present. Do not use abbreviations.[16]
Include appropriate hazard warnings (e.g., "Irritant").[20]
Waste Transfer:
Pure Compound/Residues: Carefully transfer any residual solid N-Boc-6-bromoisoquinolin-1-amine into the designated halogenated waste container.
Contaminated Materials: Any disposable items that have come into direct contact with the chemical, such as gloves, weigh paper, or absorbent pads from a small spill cleanup, must also be placed in this container.[17]
Solutions: If disposing of a solution, pour it carefully into the designated liquid halogenated waste container, using a funnel.
Decontamination of Reusable Glassware:
Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone).
Crucially, this first rinseate must be collected and added to the halogenated organic liquid waste container. [21]
Subsequent rinses can typically be handled as non-hazardous, but consult your institutional policy. After thorough cleaning, the glassware can be returned to general use.
Sealing and Storage:
Securely close the waste container lid. It must be kept closed at all times except when actively adding waste.[16][21]
Store the sealed container in your laboratory's designated hazardous waste storage location, often called a Satellite Accumulation Area (SAA).[20]
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[10][21]
Documentation and Disposal:
Maintain a log of the waste generated, noting the chemical name, quantity, and date.[18]
Once the container is full (typically not exceeding 80-90% capacity), arrange for pickup by your institution's EHS department or their contracted hazardous waste disposal company.[18]
Emergency Procedures: Spill and Exposure Management
In the event of an accident, immediate and correct action is critical.
Small Spill (<100 mL or 100g in a fume hood):
Alert personnel in the immediate area.
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.
Carefully collect the absorbed material using non-sparking tools and place it in the designated halogenated solid waste container.[18]
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[8]
Large Spill (>100 mL or outside a fume hood):
Evacuate the immediate area.
Alert others and activate the nearest fire alarm if necessary to facilitate evacuation.
Contact your institution's emergency response number or EHS department immediately.[8] Do not attempt to clean up a large spill yourself.
Personnel Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][22][23]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][23]
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of N-Boc-6-bromoisoquinolin-1-amine, upholding your commitment to laboratory safety and environmental stewardship.
References
Title: 29 CFR 1910.
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories
Source: Daniels Health
URL
Title: Bromine Safety & Standard Operating Procedures
Source: Kansas State University
URL
Title: The Laboratory Standard | Office of Clinical and Research Safety
Source: Vanderbilt University
URL
Source: Occupational Safety and Health Administration (OSHA)
Title: A Guide for Laboratories and Industries: Chemical Safety Standards
Source: MSE Supplies
URL
Title: Disposal of Chemicals in the Laboratory
Source: Environmental Marketing Services
URL
Title: 6-Bromoquinoline - SAFETY DATA SHEET
Source: Fisher Scientific
URL
Title: Halogenated Organic Liquids - Standard Operating Procedure
Source: Braun Research Group, University of Illinois
URL
Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Title: 7.
Title: Chemical Waste Segregation Flowchart
Source: University of Waterloo
URL
Title: Chamberland SOP Working with Bromine
Source: University of Vermont
URL
Title: 6-Bromoisoquinoline
Source: PubChem, National Institutes of Health
URL
Title: Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds
Source: Benchchem
URL
Title: Regulations for Hazardous Waste Generated at Academic Laboratories
Source: US EPA
URL
Title: LCSS: BROMINE
Source: National Research Council via Princeton University
URL
Title: Laboratory Waste Management: The New Regulations
Source: MedicalLab Management
URL
Title: What is bromine and what are the safe disposal and recycling methods?
Title: Laboratory Environmental Sample Disposal Information Document
Source: US EPA
URL
Title: 6-Bromo-5-nitroisoquinoline Safety Information
Source: MilliporeSigma
URL
Title: 6-Bromo-1(2H)
Title: 1-Bromoisoquinolin-3-ylamine SAFETY DATA SHEET
Source: ThermoFisher Scientific
URL
Title: 6-Bromoisoquinolin-1(2H)
Title: 6-Bromoisoquinoline - SAFETY DATA SHEET
Source: Acros Organics via Fisher Scientific
URL
Title: Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile
Source: Benchchem
URL
Title: Hazardous Waste Disposal Guide
Source: Dartmouth College, Environmental Health and Safety
URL
Title: Proper Disposal of 6-Bromoisoquinoline-1-carbonitrile: A Guide for Laboratory Professionals
Source: Benchchem
URL
Title: 8-Bromo-6-fluoroquinoline - Safety Data Sheet
Source: ChemicalBook
URL
Title: 1-amino-5-bromoisoquinoline - SAFETY DATA SHEET
Source: Apollo Scientific Ltd
URL
Title: 6-Bromoisoquinoline SAFETY DATA SHEET
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Title: Chemical and Hazardous Waste Guide
Source: University of Oslo
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Personal protective equipment for handling N-Boc-6-bromoisoquinolin-1-amine
An In-Depth Technical Guide on the Safety, Handling, and Operational Workflows for N-Boc-6-bromoisoquinolin-1-amine As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, chem...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Safety, Handling, and Operational Workflows for N-Boc-6-bromoisoquinolin-1-amine
As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, chemists, and drug development professionals with the critical safety, logistical, and operational frameworks required for handling N-Boc-6-bromoisoquinolin-1-amine (CAS: 552331-12-1) .
This compound is a highly valuable building block in pharmaceutical synthesis, particularly for generating functionalized isoquinolines via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions. However, its halogenated heterocyclic core and the standard reagents required for its deprotection demand stringent safety and disposal protocols.
Hazard Profiling and Mechanistic Causality
To handle a chemical safely, one must understand the causality behind its hazards. N-Boc-6-bromoisoquinolin-1-amine presents specific risks derived from its molecular architecture [1][2]:
The Bromoisoquinoline Core: The lipophilic nature of the brominated aromatic ring allows it to easily penetrate the lipid bilayers of the skin, acting as a potent irritant. It is classified under GHS Category 2 for both Skin Corrosion/Irritation and Serious Eye Damage/Irritation [2].
Respiratory Sensitization: Fine powders of heterocyclic amines can intercalate with biological targets in the respiratory tract, leading to its classification as a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) hazard [2].
Reactivity Profile: While the tert-butyloxycarbonyl (Boc) group stabilizes the primary amine, preventing unwanted side reactions during storage, its removal requires strong acids (like Trifluoroacetic Acid, TFA), which introduces secondary handling hazards including corrosive fumes and rapid gas evolution [3].
Table 1: Quantitative Hazard and Physicochemical Summary
Property / Hazard
Specification / Classification
Operational Implication
CAS Number
552331-12-1
Ensure precise SDS matching during procurement.
Molecular Weight
323.19 g/mol
Required for accurate stoichiometric calculations.
All powder handling must occur in a certified fume hood.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically for the handling of brominated heterocyclic amines and their associated deprotection reagents.
Nitrile provides superior chemical resistance against the halogenated core and the chlorinated solvents (e.g., DCM) typically used with this compound. Latex will degrade rapidly upon solvent contact.
Eye Protection
EN 166 / NIOSH-approved chemical splash goggles.
Safety glasses with side shields are inadequate. Goggles prevent aerosolized powders or acidic splashes (during deprotection) from bypassing the lenses [2].
Body Protection
Flame-retardant, knee-length lab coat.
Prevents trans-dermal exposure. The lipophilicity of the compound means any skin contact can lead to rapid absorption and systemic irritation.
Respiratory
N95 or P100 particulate respirator (if outside hood).
Mitigates the STOT SE 3 respiratory hazard when weighing bulk powders where electrostatic repulsion may cause aerosolization [3].
The most common operational procedure involving N-Boc-6-bromoisoquinolin-1-amine is the removal of the Boc protecting group to yield the free amine (6-bromoisoquinolin-1-amine). This protocol is designed to be a self-validating system, ensuring safety and high yield [1].
Step-by-Step Methodology
Preparation & Weighing:
Action: Weigh 1.0 mmol (323.2 mg) of N-Boc-6-bromoisoquinolin-1-amine using an anti-static weighing boat inside a ductless powder hood or standard fume hood.
Rationale: Anti-static boats prevent the fine powder from aerosolizing, directly mitigating the inhalation hazard.
Dissolution:
Action: Transfer the compound to a 25 mL round-bottom flask equipped with a magnetic stir bar. Dissolve in 5.0 mL of anhydrous Dichloromethane (DCM) to achieve a ~0.2 M concentration [1].
Acidification (Exotherm Control):
Action: Cool the flask to 0 °C in an ice bath. Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) dropwise over 5 minutes.
Rationale: The acid-catalyzed cleavage of the tert-butyl-oxygen bond is exothermic. Starting at 0 °C controls the reaction rate and prevents solvent boil-off.
Reaction & Gas Evolution:
Action: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 1–2 hours.
Validation: You will observe bubbling. This is the decarboxylation of the carbamic acid intermediate releasing CO₂ gas. Never seal the reaction vessel , as the pressure buildup can cause an explosion [3]. Monitor completion via LC-MS (looking for the mass loss of 100.12 Da) [1].
Concentration & Neutralization:
Action: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Redissolve the crude TFA-salt in Ethyl Acetate, and carefully wash with saturated aqueous NaHCO₃.
Rationale: NaHCO₃ neutralizes the residual TFA, converting the amine-TFA salt into the desired free base. Add the base slowly to manage the secondary release of CO₂.
Mechanistic and Workflow Visualization
The following diagram illustrates the logical flow of the deprotection reaction, highlighting the critical safety junctures where gas evolution and waste segregation occur.
Safe workflow and mechanistic pathway for TFA-mediated N-Boc deprotection.
Spill Management and Disposal Plan
Improper disposal of brominated organics and their reaction byproducts can lead to severe environmental toxicity and regulatory fines.
Solid Spill Response: If the raw powder is spilled, do not dry sweep. Cover the spill with damp absorbent paper to suppress dust generation. Place the contaminated materials into a sealed, clearly labeled hazardous waste container [2].
Liquid Spill Response (Post-Reaction): If the DCM/TFA reaction mixture spills, immediately evacuate the area of personnel without respirators. Apply a neutralizing spill kit (containing sodium carbonate or calcium carbonate) to neutralize the TFA before sweeping the absorbed material into a solid waste bin.
Waste Segregation:
Organic Waste: All DCM and Ethyl Acetate used during the reaction must go into a Halogenated Organic Waste carboy.
Aqueous Waste: The NaHCO₃ washings, which now contain sodium trifluoroacetate and trace brominated organics, must be collected in a designated Aqueous Hazardous Waste container. Do not pour down the drain [2].
References
Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
SAFETY DATA SHEET - 4-Bromoisoquinoline. Fisher Scientific.
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.